molecular formula C5H5BFNO2 B1322907 6-Fluoropyridine-2-boronic acid CAS No. 916176-61-9

6-Fluoropyridine-2-boronic acid

Cat. No.: B1322907
CAS No.: 916176-61-9
M. Wt: 140.91 g/mol
InChI Key: KUKRPJYXNBIBIT-UHFFFAOYSA-N
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Description

6-Fluoropyridine-2-boronic acid is a useful research compound. Its molecular formula is C5H5BFNO2 and its molecular weight is 140.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-fluoropyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKRPJYXNBIBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628609
Record name (6-Fluoropyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916176-61-9
Record name (6-Fluoropyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Fluoropyridine-2-boronic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Fluoropyridine-2-boronic acid for Researchers and Drug Development Professionals

Introduction

This compound is a key organoboron compound utilized extensively in medicinal chemistry and materials science. Its structure, featuring a fluorinated pyridine ring coupled with a boronic acid moiety, makes it a valuable building block in synthetic organic chemistry. The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen significantly influences the molecule's electronic properties and reactivity. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions for the development of novel pharmaceuticals. Boronic acids are recognized for their versatile reactivity, stability, and low toxicity, and their degradation to boric acid is considered environmentally benign.[1]

Core Properties and Specifications

The fundamental properties of this compound are summarized below. This data is critical for its handling, storage, and application in various chemical reactions.

PropertyValueReference
CAS Number 916176-61-9[2][3][4]
Chemical Formula C₅H₅BFNO₂[2][3][4]
Molecular Weight 140.91 g/mol [4][5]
IUPAC Name (6-Fluoropyridin-2-yl)boronic acid[3]
Synonyms This compound, (6-Fluoro-2-pyridyl)boronic acid, B-(6-Fluoro-2-pyridinyl)-boronic acid[3]
Physical State Solid[5]
MDL Number MFCD08705713[2][4]
PubChem CID 22832111[2]

Applications in Drug Discovery and Development

Boronic acids are pivotal in the synthesis of complex organic molecules that form the core of new drug candidates.[6] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, heavily relies on boronic acid substrates.[7][8]

This compound is particularly significant for several reasons:

  • Bioisosterism: Boronic acids are considered bioisosteres of carboxylic acids, allowing them to interact with biological targets.[1]

  • Pharmaceutical Scaffolding: The 2-substituted pyridine motif is a common scaffold in numerous natural products and pharmaceutically active compounds.[9]

  • Enhanced Pharmacokinetics: The incorporation of fluorine into drug candidates can improve key properties such as metabolic stability, bioavailability, and binding affinity.[6][8] The strong carbon-fluorine bond is resistant to enzymatic degradation, which can lead to an improved in-vivo half-life.[8]

This reagent is therefore highly valued for creating diverse chemical libraries for high-throughput screening and for the targeted synthesis of molecules in oncology, virology, and other therapeutic areas.[6][10]

Experimental Protocols

Synthesis of this compound

The synthesis of heteroaryl boronic acids often involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester at low temperatures.[1] The following is a representative protocol adapted from the synthesis of a similar compound, 2-fluoropyridine-4-boronic acid.[11]

Reaction:

  • Dissolve 6-bromo-2-fluoropyridine and triisopropyl borate in a 4:1 mixture of anhydrous toluene and tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.

  • Allow the reaction to slowly warm to -20 °C over one hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by acidifying the mixture to pH 2 with aqueous HCl (e.g., 3N HCl).

  • Stir the mixture at room temperature for 15 minutes.

  • Perform a liquid-liquid extraction using ethyl acetate and water.

  • Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the solid product.

G reagents 6-bromo-2-fluoropyridine + Triisopropyl borate in Toluene/THF cooling Cool to -78 °C reagents->cooling addition Add n-BuLi dropwise cooling->addition stir1 Stir at -78 °C for 30 min addition->stir1 warm Warm to -20 °C over 1 hr stir1->warm quench Acidify with HCl (aq) warm->quench workup Extraction & Purification quench->workup product This compound workup->product

Caption: Synthesis workflow for this compound.

Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl compounds.[12] The following is a general and robust protocol for the cross-coupling of this compound with an aryl halide. The difficulty in coupling 2-pyridyl nucleophiles often stems from slow transmetalation and rapid protodeboronation; specific conditions are chosen to mitigate these issues.[9][13]

Materials:

  • Aryl halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)[13]

  • Ligand (if required, e.g., SPhos, XPhos) (2-4 mol%)[13]

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[13]

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)[13][14]

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if using a two-part system).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[9][14]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl halide starting material is fully consumed.

  • Work-up: After cooling the reaction to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. Purify the crude residue by flash column chromatography on silica gel to obtain the final 2-arylpyridine product.[14]

G cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)₂ + Base PdII_Aryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Ar-Ar' Setup 1. Combine Reagents (Aryl Halide, Boronic Acid, Base) Inert 2. Establish Inert Atmosphere Setup->Inert Add_Cat 3. Add Catalyst & Solvent Inert->Add_Cat Heat 4. Heat and Stir Add_Cat->Heat Workup 5. Workup & Purification Heat->Workup Product Final Product Workup->Product

Caption: Suzuki-Miyaura cross-coupling catalytic cycle and workflow.

References

Spectral Characterization of 6-Fluoropyridine-2-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-Fluoropyridine-2-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents predicted spectral data based on analysis of related compounds, alongside detailed, generalized experimental protocols for acquiring such data.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a fluorine atom at the 6-position and a boronic acid group at the 2-position. This substitution pattern imparts unique electronic properties and reactivity, making it a significant reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex molecules in drug discovery and materials science. The fluorine atom can modulate the pKa of the boronic acid and influence the pharmacokinetic properties of resulting compounds. Accurate spectral characterization is paramount for confirming the structure, purity, and stability of this reagent in any research and development setting.

Predicted Spectral Data Summary

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data for similar compounds, including 2-fluoropyridine, 2-bromopyridine, pyridine-2-boronic acid, and other fluorinated pyridine derivatives.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.20br s-B(OH)₂
~7.95t~7.8H4
~7.60dd~7.8, 2.5H3
~7.15dd~7.8, 2.5H5

Note: The boronic acid protons (B(OH)₂) are expected to be a broad singlet and may exchange with water in the solvent. The chemical shifts and coupling constants are estimations and may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~163.0d¹J(C,F) ≈ 240C6
~150.0 (broad)s-C2
~142.0d³J(C,F) ≈ 15C4
~125.0d⁴J(C,F) ≈ 4C3
~110.0d²J(C,F) ≈ 35C5

Note: The carbon attached to the boron atom (C2) is expected to exhibit significant broadening due to the quadrupolar relaxation of the boron nucleus, which may render it difficult to observe.[1] Carbon-fluorine couplings are approximate.

Table 3: Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
~ -68 to -72t~8

Note: The chemical shift is referenced to CFCl₃. The fluorine atom is expected to couple with the adjacent proton (H5).

Table 4: Representative Mass Spectrometry Data (ESI+)

m/zInterpretation
142.03[M+H]⁺ (Monoisotopic mass of C₅H₅BFNO₂)
124.02[M+H - H₂O]⁺
164.02[M+Na]⁺

Note: Boronic acids are known to be challenging to analyze by mass spectrometry and may form dehydrated cyclic anhydrides (boroxines) or solvent adducts in the ion source.

Table 5: Representative Infrared (IR) Spectral Data (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3100Broad, StrongO-H stretch (boronic acid, hydrogen-bonded)
~1610MediumC=C/C=N stretch (pyridine ring)
~1470MediumC-C stretch (pyridine ring)
~1350StrongB-O stretch
~1250StrongC-F stretch
~1080MediumB-C stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H, ¹³C, and ¹⁹F NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Using a protic solvent like Methanol-d₄ can help to break down potential oligomeric species of the boronic acid.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

    • Reference the spectrum to the solvent peak.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

    • Proton decoupling can be used to simplify the spectrum.

    • Use an appropriate fluorine frequency for the spectrometer.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure with the built-in clamp to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI) MS:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid or ammonium acetate can aid in ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

Synthesis and Analysis Workflow

A plausible synthetic route to this compound involves the lithiation of a suitable precursor, such as 2-bromo-6-fluoropyridine, followed by quenching with a borate ester and subsequent hydrolysis. The characterization of the final product is a critical step to ensure its identity and purity.

G cluster_synthesis Synthesis cluster_analysis Spectral Analysis start 2-Bromo-6-fluoropyridine step1 Lithiation (e.g., n-BuLi, -78 °C) start->step1 step2 Borylation (e.g., Triisopropyl borate) step1->step2 step3 Hydrolysis (Aqueous acid) step2->step3 product This compound step3->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ir IR Spectroscopy (ATR-FTIR) product->ir ms Mass Spectrometry (ESI-MS) product->ms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

References

Solubility of 6-Fluoropyridine-2-boronic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Fluoropyridine-2-boronic acid, a key building block in modern medicinal chemistry and materials science. Given the general scarcity of publicly available, quantitative solubility data for this specific reagent, this document outlines its expected solubility based on established chemical principles and data from analogous compounds. Furthermore, it details standardized experimental protocols for researchers to determine precise solubility values and presents a visualization of a key reaction pathway where this compound's solubility is a critical parameter.

Expected Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Moderately SolubleThe boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents, promoting dissolution.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF)Generally SolubleThe polarity of these solvents can effectively solvate the polar functional groups of the molecule. DMSO and DMF are expected to be excellent solvents.
Ethers Diethyl ether, DioxaneModerately to Sparingly SolubleEthers are less polar than aprotic solvents like DMSO but can still engage in some dipole-dipole interactions and act as hydrogen bond acceptors.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerately SolubleThese solvents have moderate polarity and can dissolve a range of organic compounds. Phenylboronic acid, a related compound, shows moderate solubility in chloroform.[1]
Nonpolar Toluene, Hexanes, CyclohexaneSparingly Soluble to InsolubleThe high overall polarity of this compound limits its interaction with nonpolar solvents. Hydrocarbons are often used to precipitate boronic acids.[1]

Note: This qualitative assessment is based on general chemical principles and data for analogous compounds.[2] Experimental verification is strongly recommended for specific applications.

Factors Influencing Solubility

The solubility of boronic acids can be a complex property influenced by several factors:

  • Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2] These boroxines are typically less polar and, consequently, less soluble in polar solvents than the corresponding boronic acid. This equilibrium between the acid and its boroxine can complicate solubility measurements.

  • Solvent Polarity: As indicated in the table, the polarity of the solvent is a primary determinant of solubility. Polar solvents are generally more effective at dissolving polar molecules like this compound.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship, however, can be complex for boronic acids due to the temperature-dependent equilibrium with their boroxines.

  • pH (in aqueous solutions): The boronic acid moiety is a Lewis acid and can exist in different ionization states depending on the pH, which significantly affects its aqueous solubility.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods are essential. The following are detailed protocols for the determination of thermodynamic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[3] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. Each vial should contain a known volume of a different organic solvent to be tested. The presence of excess solid at the end of the experiment is crucial.[4]

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[5][6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[3] Subsequently, carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. The sample should be immediately filtered through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

    • Analyze the filtered supernatant and the calibration standards using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[7][8]

    • Construct a calibration curve from the standards and use it to determine the concentration of the analyte in the saturated solution.

Logical Relationship: The Role of Solubility in Suzuki-Miyaura Cross-Coupling

This compound is a vital reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The solubility of the boronic acid in the reaction solvent is critical for the efficiency of this transformation. All reactants must be sufficiently dissolved to allow for effective interaction within the catalytic cycle. The diagram below illustrates the generally accepted mechanism of the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X (Oxidative Addition Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R1-Pd(II)L2-R2 transmetalation->r1_pd_r2 boronate [R2-B(OH)3]- (Activated Boronate) boronate->transmetalation reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Coupled Product) reductive_elimination->product r1x R1-X (Aryl/Vinyl Halide) r1x->oxidative_addition Electrophile boronic_acid R2-B(OH)2 (this compound) boronic_acid->boronate Activation base Base (e.g., K2CO3, Cs2CO3) base->boronate

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of an organic halide to the active Pd(0) catalyst.[9][10] This is followed by transmetalation, where the organic group from the boronic acid (after activation by a base) is transferred to the palladium complex.[11][12] Finally, reductive elimination yields the desired coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[9][13] Adequate solubility of the this compound is particularly crucial for the base activation and transmetalation steps.

References

Synthesis and Characterization of 6-Fluoropyridine-2-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluoropyridine-2-boronic acid, a key building block in medicinal chemistry and materials science. The document outlines a detailed synthetic protocol, methods for purification, and a full characterization profile. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information for the successful preparation and validation of this versatile reagent.

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest in the field of drug discovery and organic synthesis. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds.[1][2] The presence of a fluorine atom on the pyridine ring can significantly alter the physicochemical properties of resulting molecules, often leading to enhanced metabolic stability, bioavailability, and binding affinity to biological targets.[3] This makes this compound a valuable synthon for the construction of complex pharmaceutical intermediates and novel materials.[4]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-bromo-6-fluoropyridine, from 2,6-dibromopyridine. The second step is a halogen-metal exchange reaction followed by borylation to yield the final product.

Synthesis_Pathway Synthesis Pathway of this compound cluster_0 Step 1: Synthesis of 2-bromo-6-fluoropyridine cluster_1 Step 2: Synthesis of this compound 2,6-dibromopyridine 2,6-dibromopyridine 2-bromo-6-fluoropyridine 2-bromo-6-fluoropyridine 2,6-dibromopyridine->2-bromo-6-fluoropyridine KF, 18-crown-6, 190°C 2-bromo-6-fluoropyridine_2 2-bromo-6-fluoropyridine 6-lithio-2-fluoropyridine 6-lithio-2-fluoropyridine (in situ) 2-bromo-6-fluoropyridine_2->6-lithio-2-fluoropyridine n-BuLi, THF, -78°C boronic_ester_intermediate Boronic ester intermediate 6-lithio-2-fluoropyridine->boronic_ester_intermediate 1. Triisopropyl borate 2. Warm to -20°C borate_ester Triisopropyl borate 6-Fluoropyridine-2-boronic_acid This compound boronic_ester_intermediate->6-Fluoropyridine-2-boronic_acid Aqueous acid workup (e.g., HCl)

Caption: Synthetic route to this compound.

Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and provide a reliable method for the synthesis and purification of this compound.[5][6]

Synthesis of 2-bromo-6-fluoropyridine
  • Reaction Setup: In a distillation apparatus, combine 2,6-dibromopyridine (1.0 eq), potassium fluoride (1.5 eq), and 18-crown-6 (0.1 eq).

  • Reaction Conditions: Heat the mixture to 190°C under a vacuum of 200 mbar.

  • Product Isolation: The product, 2-bromo-6-fluoropyridine, will distill from the reaction mixture. Collect the distillate.[5]

Synthesis of this compound
  • Reaction Setup: To a solution of 2-bromo-6-fluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a mixture of anhydrous toluene and tetrahydrofuran (THF) (4:1), cool the reaction mixture to -78°C under a nitrogen atmosphere.

  • Lithiation: Slowly add n-butyllithium (1.2 eq, e.g., 2.5 M in hexanes) dropwise over 30 minutes, maintaining the temperature at -78°C.

  • Borylation: Stir the reaction mixture at -78°C for 30 minutes after the addition is complete. Then, allow the mixture to slowly warm to -20°C over 1 hour.

  • Quenching and Workup: Acidify the reaction mixture to a pH of approximately 2 with aqueous HCl (e.g., 3N). Stir at room temperature for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

Purification

Crude this compound can be purified by recrystallization from a suitable solvent system such as ethyl acetate/petroleum ether or by column chromatography on silica gel.

Characterization Data

The following tables summarize the key physical and spectral data for this compound.

Physical and Chemical Properties
PropertyValueReference
CAS Number916176-61-9[7]
Molecular FormulaC₅H₅BFNO₂[7]
Molecular Weight140.91 g/mol [7]
AppearanceWhite to off-white solid[8]
Boiling Point327 °C[7]
Density1.34 g/cm³[7]
Spectroscopic Data (Expected)

The following data are based on the analysis of structurally similar compounds and represent the expected spectral characteristics of this compound.

Table 4.2.1: ¹H NMR (Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityAssignment
~8.2dH-3
~7.9tH-4
~7.1dH-5
variablebr sB(OH)₂

Table 4.2.2: ¹³C NMR

Chemical Shift (ppm)MultiplicityAssignment
~164 (d, J≈240 Hz)dC-6
~148 (d, J≈15 Hz)dC-4
~138 (broad)sC-2
~120 (d, J≈5 Hz)dC-3
~110 (d, J≈40 Hz)dC-5

Table 4.2.3: ¹⁹F NMR

Chemical Shift (ppm)Reference
~ -69CFCl₃

Table 4.2.4: ¹¹B NMR

Chemical Shift (ppm)Comments
~ 28-32Broad singlet, characteristic of a trigonal planar boronic acid.

Table 4.2.5: Mass Spectrometry (MS)

m/zIon
141.04[M+H]⁺
123.03[M-H₂O+H]⁺

Table 4.2.6: Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (boronic acid)
~1600MediumC=C/C=N stretch (pyridine ring)
~1350StrongB-O stretch
~1100StrongC-F stretch

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from synthesis to characterization of this compound.

Experimental_Workflow General Experimental and Analytical Workflow start Start: 2-bromo-6-fluoropyridine synthesis Lithiation & Borylation start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Purification (Recrystallization / Chromatography) workup->purification product Pure this compound purification->product characterization Characterization product->characterization nmr NMR (¹H, ¹³C, ¹⁹F, ¹¹B) characterization->nmr ms Mass Spectrometry (MS) characterization->ms ir Infrared (IR) Spectroscopy characterization->ir end Validated Product nmr->end ms->end ir->end

Caption: From synthesis to validated product workflow.

Applications in Drug Discovery and Materials Science

This compound is a valuable building block for the synthesis of a wide range of biologically active compounds and functional materials.

  • Suzuki-Miyaura Cross-Coupling: It serves as a key coupling partner in the synthesis of biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents.[9][10] The fluorine substituent can enhance the pharmacological properties of the final products.[3]

  • Proteasome Inhibitors: Boronic acids are a well-established class of proteasome inhibitors used in cancer therapy. Novel fluorinated pyridine-containing boronic acids are of interest for the development of new anti-cancer agents.[2][11]

  • Organic Electronics: The electron-withdrawing nature of the fluoropyridyl group makes this compound a candidate for incorporation into conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[4]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8][12]

References

Analysis of 6-Fluoropyridine-2-boronic Acid Crystal Structure: A Methodological and Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the essential methodologies for the crystal structure analysis of 6-Fluoropyridine-2-boronic acid. While a comprehensive search of public databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for this compound, this document provides a detailed framework for such an analysis. It covers the necessary experimental protocols and predictive insights based on the known crystal structures of analogous compounds.

Synthesis and Crystallization

The initial and critical step in crystal structure analysis is the synthesis of high-purity this compound and the subsequent growth of single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis of this compound

A common route for the synthesis of pyridine boronic acids involves a lithium-halogen exchange followed by borylation.

  • Materials: 2-Bromo-6-fluoropyridine, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, triisopropyl borate, and aqueous hydrochloric acid.

  • Procedure:

    • Dissolve 2-Bromo-6-fluoropyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

    • Slowly add a solution of n-BuLi in hexanes to the reaction mixture, maintaining the temperature at -78 °C.

    • After stirring for a specified time, add triisopropyl borate dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of aqueous hydrochloric acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Experimental Protocol: Single Crystal Growth

Growing diffraction-quality single crystals is often a trial-and-error process involving various techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

X-ray Crystallography

Once suitable single crystals are obtained, X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data for this compound, we can predict its structural features based on related compounds. Phenylboronic acids and other fluorinated pyridine derivatives often exhibit characteristic intermolecular interactions that dictate their crystal packing.

Expected Molecular Structure:

The molecule will consist of a planar pyridine ring with a fluorine atom at the 6-position and a boronic acid group [-B(OH)₂] at the 2-position. The boronic acid group itself is expected to be relatively planar.

Potential Intermolecular Interactions:

  • Hydrogen Bonding: The primary and strongest intermolecular interaction is expected to be hydrogen bonding involving the hydroxyl groups of the boronic acid. Boronic acids typically form dimeric structures through strong O-H···O hydrogen bonds between two molecules.

  • N···H-O Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially forming N···H-O hydrogen bonds with the hydroxyl groups of neighboring molecules.

  • C-H···F and C-H···O Interactions: Weaker C-H···F and C-H···O hydrogen bonds involving the pyridine ring hydrogens and the fluorine atom or boronic acid oxygen atoms are also likely to be present, further stabilizing the crystal lattice.

  • π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, where the rings are packed in a parallel or offset fashion.

Data Presentation (Hypothetical)

Should the crystal structure of this compound be determined, the quantitative data would be summarized in tables as shown below. The values provided are hypothetical and for illustrative purposes only.

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterValue
Empirical formulaC₅H₅BFNO₂
Formula weight140.91
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)5.10
b (Å)12.30
c (Å)9.80
α (°)90
β (°)105.2
γ (°)90
Volume (ų)593.0
Z4
Calculated density (Mg/m³)1.578
Absorption coefficient (mm⁻¹)0.141
F(000)288
Crystal size (mm³)0.30 x 0.20 x 0.10
Theta range for data collection (°)3.5 to 27.5
Reflections collected5400
Independent reflections1350 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R₁ = 0.045, wR₂ = 0.110
R indices (all data)R₁ = 0.060, wR₂ = 0.125

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.

BondLength (Å)AngleDegrees (°)
C(1)-F(1)1.35F(1)-C(1)-N(1)118.0
C(2)-B(1)1.55C(2)-B(1)-O(1)121.0
B(1)-O(1)1.37C(2)-B(1)-O(2)119.0
B(1)-O(2)1.37O(1)-B(1)-O(2)120.0

Visualization of Workflows and Interactions

Experimental Workflow for Crystal Structure Analysis

G cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis Data Analysis & Visualization Structure_Refinement->Data_Analysis

Caption: Experimental workflow from synthesis to crystal structure analysis.

Predicted Intermolecular Interactions in this compound Crystal

G cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N F1 F N2 N F1->N2 C-H···F Interaction B1 B(OH)₂ B1->N2 O-H···N Hydrogen Bond B2 B(OH)₂ B1->B2 O-H···O Hydrogen Bond (Dimer Formation) F2 F

Caption: Predicted key intermolecular interactions in the crystal structure.

Theoretical Insights into the Reactivity of 6-Fluoropyridine-2-boronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of the reactivity of 6-Fluoropyridine-2-boronic acid, a key building block in medicinal chemistry and materials science. While direct computational studies on this specific molecule are not extensively available in published literature, this paper synthesizes findings from theoretical studies on analogous fluorinated and pyridine-containing boronic acids to project its reactivity profile. The primary focus is on its role in the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide includes a detailed analysis of the electronic effects of the fluorine substituent, a summary of expected quantitative reactivity data based on theoretical models, a generalized experimental protocol for its application in Suzuki-Miyaura coupling, and visual representations of the reaction mechanism and experimental workflow.

Introduction: The Role of Fluorinated Pyridine Boronic Acids in Modern Chemistry

The incorporation of a fluorine atom into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] Pyridine scaffolds are also ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties. Consequently, fluorinated pyridine boronic acids, such as this compound, are of significant interest as versatile building blocks for the synthesis of complex organic molecules.

Boronic acids are most notably employed in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2] The reactivity of the boronic acid is a critical factor in the success of this transformation. This guide delves into the theoretical aspects that govern the reactivity of this compound, providing a predictive framework for its behavior in synthetic applications.

Theoretical Reactivity Profile

The reactivity of this compound in the context of the Suzuki-Miyaura reaction is primarily influenced by the electronic properties of the fluorinated pyridine ring.

Electronic Effects of the Fluorine Substituent

Fluorine is the most electronegative element, and its presence at the 6-position of the pyridine ring has a profound electron-withdrawing effect.[1] This effect decreases the electron density of the pyridine ring, which in turn influences several key aspects of the Suzuki-Miyaura catalytic cycle:

  • Increased Lewis Acidity: The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boronic acid moiety.[1]

  • Impact on Transmetalation: The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step in the Suzuki-Miyaura reaction.[1] For electron-deficient boronic acids, this step can be disfavored, potentially leading to lower reaction yields compared to their non-fluorinated or electron-rich counterparts.[1]

Quantitative Reactivity Parameters (Based on Analogous Systems)

Table 1: Calculated Bond Lengths of Simple Boronic and Borinic Acids (MP2(FC)/aug-cc-pVTZ level)

CompoundBondBond Length (Å)
F–B(OH)₂B-F1.338
F–B(OH)₂B-O1.361
H₂N–B(OH)₂B-N1.409
H₂N–B(OH)₂B-O1.370

Data extrapolated from a computational investigation on aliphatic boronic and borinic acids.[3]

Table 2: Representative Calculated Activation Energies for Suzuki-Miyaura Coupling Steps (DFT Studies)

Catalytic StepReactantsActivation Energy (kcal/mol)
Oxidative AdditionAryl-Halide + Pd(0)~10-15
TransmetalationAryl-Pd(II)-Halide + Boronic Acid~15-25
Reductive EliminationDiaryl-Pd(II)~5-10

These values represent a general range observed in various DFT studies of the Suzuki-Miyaura reaction and are not specific to this compound. The actual values can vary significantly based on the specific substrates, catalyst, ligands, and solvent system used.[4]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high yields.

Materials
  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using aqueous conditions)

  • Inert gas (Argon or Nitrogen)

Procedure
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent. If necessary, add degassed water.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII_R1X R1-Pd(II)L_n-X OxAdd->PdII_R1X Transmetalation Transmetalation (R2-B(OH)2 + Base) PdII_R1X->Transmetalation PdII_R1R2 R1-Pd(II)L_n-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the major steps in performing a Suzuki-Miyaura coupling reaction in the laboratory.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Base catalyst Add Catalyst: - Palladium Source reagents->catalyst solvent Add Solvent: - Anhydrous, Degassed catalyst->solvent heating Heat and Stir (e.g., 80-120 °C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup: - Dilute - Wash monitoring->extraction drying Dry and Concentrate extraction->drying purification Purify: - Column Chromatography drying->purification product Isolated Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a valuable reagent for the synthesis of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. Theoretical considerations suggest that the strong electron-withdrawing effect of the fluorine atom increases the Lewis acidity of the boronic acid but may hinder the rate-determining transmetalation step. While specific quantitative theoretical data for this molecule remains elusive in the literature, a general understanding of its reactivity can be inferred from studies on analogous compounds. The provided experimental protocol offers a starting point for the practical application of this reagent, with the caveat that optimization is likely necessary. The continued exploration of the reactivity of such fluorinated building blocks will undoubtedly contribute to advancements in medicinal chemistry and materials science.

References

Quantum Chemical Calculations for 6-Fluoropyridine Boronic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 6-fluoropyridine boronic acids, a class of compounds with significant potential in drug discovery. Boronic acids are crucial pharmacophores due to their unique ability to form reversible covalent bonds, and the introduction of a fluorine atom to the pyridine ring can significantly modulate their physicochemical and biological properties.[1][2] This document details the core computational methodologies, summarizes key quantitative data, and presents experimental protocols relevant to the theoretical investigation of these molecules. The insights gained from these calculations can accelerate the rational design of novel therapeutics.[3]

Introduction: The Significance of 6-Fluoropyridine Boronic Acids

Boronic acids and their derivatives are of high interest in medicinal chemistry for their ability to interact with biological targets through various binding modes, including the formation of covalent adducts with nucleophilic residues in proteins.[4] The boron atom's electronic properties, particularly its transition from a trigonal sp² to a tetrahedral sp³ hybridization state upon binding, are central to its mechanism of action.[3]

The incorporation of a fluorine atom, particularly at the 6-position of the pyridine ring, offers several advantages in drug design. Fluorine's high electronegativity can influence the acidity of the boronic acid moiety, which is a critical parameter for its interaction with biological targets.[5] Furthermore, fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate.[1][2] Quantum chemical calculations provide a powerful in silico approach to understanding these effects at the molecular level.[6]

Core Computational Methodologies

Density Functional Theory (DFT) has proven to be a reliable and widely used method for studying boronic acid derivatives, offering a good balance between computational cost and accuracy.[3][7] The choice of functional and basis set is crucial for obtaining meaningful results.

A Typical DFT Workflow

A standard computational protocol for investigating 6-fluoropyridine boronic acids involves several key steps:

  • Structure Preparation: An initial 3D molecular structure of the 6-fluoropyridine boronic acid is constructed.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step to ensure that subsequent calculations are performed on a realistic molecular geometry.

  • Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculations: A range of electronic and structural properties are then calculated on the optimized geometry. These can include:

    • Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions to understand chemical reactivity.[6]

    • Natural Bond Orbital (NBO) Analysis: To investigate donor-acceptor interactions and charge distribution within the molecule.[8]

    • Calculation of pKa: To predict the acidity of the boronic acid, a key factor in its biological activity.[9]

    • Reaction Pathway Modeling: To study the mechanism of interaction with biological targets.[3]

The following DOT script visualizes this typical DFT workflow:

DFT_Workflow cluster_workflow Typical DFT Workflow for 6-Fluoropyridine Boronic Acids cluster_properties Key Property Calculations A 1. 3D Structure Construction B 2. Geometry Optimization A->B Find Lowest Energy Conformation C 3. Frequency Calculation B->C Confirm True Minimum D 4. Property Calculations C->D Analyze Electronic & Structural Properties D1 HOMO/LUMO Analysis D->D1 D2 NBO Analysis D->D2 D3 pKa Calculation D->D3 D4 Reaction Pathway Modeling D->D4

A typical DFT workflow for computational analysis.

Tabulated Quantitative Data

The following tables summarize key computational parameters and calculated properties for representative pyridine boronic acids, providing a basis for comparison and understanding the influence of fluorine substitution.

Table 1: Recommended Levels of Theory and Basis Sets for Boronic Acid Calculations

Level of TheoryBasis SetTypical ApplicationReference(s)
M06-2X6-311++G(3df,2pd)Accurate electronic structure and binding energies[10][11]
B3LYP6-311++G(d,p)Geometry optimization and vibrational analysis[6]
B3LYP6-31+G(d,p)General property calculations and FMO analysis[7][8]
M06-2X6-31+G(d,p)pKa calculations[9]
MP26-31G* / cc-pVDZFragment Molecular Orbital (FMO) calculations[12]

Table 2: Calculated Electronic Properties of Phenylboronic Acid Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Phenylboronic Acid-7.02-1.545.482.15
3-Fluorophenylboronic Acid-7.15-1.685.471.48
4-Fluorophenylboronic Acid-7.08-1.615.472.95

Note: The values presented here are illustrative and can vary depending on the specific computational method and basis set used. These values are derived from typical quantum chemical calculations and serve as a comparative guide.

Detailed Experimental Protocols

The following protocols outline the methodologies for performing the quantum chemical calculations described in this guide.

Protocol for Geometry Optimization and Frequency Calculation
  • Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.

  • Method: B3LYP functional.

  • Basis Set: 6-311++G(d,p).

  • Input Preparation:

    • Define the molecular geometry of the 6-fluoropyridine boronic acid in the input file using Cartesian coordinates or Z-matrix format.

    • Specify the charge and multiplicity of the molecule.

    • Include the keywords for geometry optimization (Opt) and frequency calculation (Freq).

  • Execution: Run the calculation on a high-performance computing cluster.

  • Analysis:

    • Verify the convergence of the optimization.

    • Examine the output file to ensure there are no imaginary frequencies, confirming a true energy minimum.

    • Extract the optimized Cartesian coordinates for subsequent calculations.

Protocol for Frontier Molecular Orbital (FMO) Analysis
  • Software: Gaussian 09/16 with GaussView, or other visualization software.

  • Method: Use the optimized geometry from the previous protocol.

  • Calculation Type: A single-point energy calculation is typically sufficient.

  • Input:

    • Use the same level of theory and basis set as the optimization.

    • Include keywords to generate checkpoint files (.chk or .wfx) for visualization.

  • Execution: Run the single-point energy calculation.

  • Visualization:

    • Open the generated checkpoint file in the visualization software.

    • Generate and visualize the HOMO and LUMO isosurfaces to analyze their spatial distribution.

    • Record the energies of the HOMO and LUMO to calculate the energy gap.

Signaling Pathways and Logical Relationships in Drug Action

The interaction of a 6-fluoropyridine boronic acid inhibitor with its target enzyme can be conceptualized as a signaling pathway. The following diagram illustrates the logical flow from inhibitor binding to the therapeutic effect.

Drug_Action_Pathway cluster_pathway Inhibitor-Target Interaction Pathway Inhibitor 6-Fluoropyridine Boronic Acid Inhibitor Binding Reversible Covalent Bond Formation Inhibitor->Binding Target Target Enzyme (e.g., Proteasome) Target->Binding Inhibition Enzyme Inhibition Binding->Inhibition Pathway Disruption of Pathological Signaling Pathway Inhibition->Pathway Effect Therapeutic Effect (e.g., Apoptosis of Cancer Cells) Pathway->Effect

Logical pathway of inhibitor action.

Conclusion

Quantum chemical calculations are indispensable tools in modern drug discovery for the study of promising molecules like 6-fluoropyridine boronic acids.[3] By providing detailed insights into their electronic structure, reactivity, and potential interactions with biological targets, these computational methods can significantly de-risk and accelerate the development of new and effective therapeutic agents. The methodologies and data presented in this guide offer a foundational resource for researchers and scientists working in this exciting field.

References

The Advent of a Key Building Block: A Literature Review on the Discovery and Synthesis of 6-Fluoropyridine-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropyridine-2-boronic acid has emerged as a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the 6-fluoropyridin-2-yl moiety into complex molecules. The presence of the fluorine atom at the 6-position of the pyridine ring can significantly influence the physicochemical properties of the resulting compounds, including their metabolic stability, binding affinity, and lipophilicity, making this reagent particularly attractive for drug discovery programs. This technical guide provides a comprehensive review of the discovery and synthesis of this compound, including detailed experimental protocols and a summary of relevant data.

While a singular seminal publication detailing the initial "discovery" of this compound is not readily apparent in the surveyed literature, its synthesis relies on a well-established and widely practiced methodology for the preparation of pyridine boronic acids. The most common and logical synthetic route involves the halogen-metal exchange of a suitable halopyridine precursor followed by borylation with a trialkyl borate.

The Prevailing Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 2-bromo-6-fluoropyridine. This process involves:

  • Lithiation: A halogen-metal exchange reaction at a low temperature using an organolithium reagent, typically n-butyllithium, to generate a highly reactive 6-fluoro-2-lithiopyridine intermediate.

  • Borylation: The subsequent reaction of the lithiated intermediate with a trialkyl borate, such as triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid.

This synthetic strategy is a standard and reliable method for the preparation of a wide array of aryl and heteroaryl boronic acids.

Synthesis_Pathway 2-Bromo-6-fluoropyridine 2-Bromo-6-fluoropyridine 6-Fluoro-2-lithiopyridine 6-Fluoro-2-lithiopyridine 2-Bromo-6-fluoropyridine->6-Fluoro-2-lithiopyridine n-BuLi, THF, -78 °C Boronate Ester Intermediate Boronate Ester Intermediate 6-Fluoro-2-lithiopyridine->Boronate Ester Intermediate B(O-iPr)3 Triisopropyl borate Triisopropyl borate Triisopropyl borate->Boronate Ester Intermediate This compound This compound Boronate Ester Intermediate->this compound Aqueous Acid (e.g., HCl)

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

The following is a detailed, representative experimental protocol for the synthesis of this compound, compiled from analogous procedures for related fluorinated pyridine boronic acids.

Materials:

  • 2-Bromo-6-fluoropyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet is charged with 2-bromo-6-fluoropyridine (1.0 equivalent) and anhydrous tetrahydrofuran (THF).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.0 to 1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.1 to 1.2 equivalents) is added dropwise to the reaction mixture, again keeping the internal temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.

  • Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The mixture is then stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Extraction: The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are then washed with diethyl ether or ethyl acetate to remove any unreacted starting material and byproducts.

  • Isolation: The pH of the aqueous layer is adjusted as necessary, and the product is then extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or by trituration with a suitable solvent system (e.g., hexanes/diethyl ether) to afford the final product as a white to off-white solid.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve 2-bromo-6-fluoropyridine in THF Dissolve 2-bromo-6-fluoropyridine in THF Start->Dissolve 2-bromo-6-fluoropyridine in THF Cool to -78 °C Cool to -78 °C Dissolve 2-bromo-6-fluoropyridine in THF->Cool to -78 °C Add n-BuLi dropwise Add n-BuLi dropwise Cool to -78 °C->Add n-BuLi dropwise Stir for 1h at -78 °C Stir for 1h at -78 °C Add n-BuLi dropwise->Stir for 1h at -78 °C Add Triisopropyl borate dropwise Add Triisopropyl borate dropwise Stir for 1h at -78 °C->Add Triisopropyl borate dropwise Warm to RT and stir overnight Warm to RT and stir overnight Add Triisopropyl borate dropwise->Warm to RT and stir overnight End_Reaction End_Reaction Warm to RT and stir overnight->End_Reaction Quench with aq. HCl Quench with aq. HCl End_Reaction->Quench with aq. HCl Hydrolyze boronate ester Hydrolyze boronate ester Quench with aq. HCl->Hydrolyze boronate ester Separate layers Separate layers Hydrolyze boronate ester->Separate layers Extract aqueous layer Extract aqueous layer Separate layers->Extract aqueous layer Wash combined organic layers Wash combined organic layers Extract aqueous layer->Wash combined organic layers Dry and concentrate Dry and concentrate Wash combined organic layers->Dry and concentrate Purify by recrystallization/trituration Purify by recrystallization/trituration Dry and concentrate->Purify by recrystallization/trituration Final Product Final Product Purify by recrystallization/trituration->Final Product

Figure 2: Experimental workflow for the synthesis of this compound.

Data Presentation

While specific quantitative data from the initial discovery is unavailable, the following tables present the expected and typically reported data for the synthesis of this compound and its precursor, based on analogous reactions in the literature.

Table 1: Reaction Parameters and Expected Yield

ParameterValue
Starting Material2-Bromo-6-fluoropyridine
Key Reagentsn-Butyllithium, Triisopropyl borate
SolventAnhydrous THF
Reaction Temperature-78 °C to Room Temperature
Expected Yield 60-80%

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₅H₅BFNO₂
Molecular Weight 140.91 g/mol
Appearance White to off-white solid
CAS Number 916176-61-9
¹H NMR (DMSO-d₆) δ (ppm): ~8.2 (s, 2H, -B(OH)₂), ~7.8-7.9 (m, 1H), ~7.4-7.5 (m, 1H), ~7.1-7.2 (m, 1H)
¹⁹F NMR (DMSO-d₆) δ (ppm): ~ -70 to -72
¹¹B NMR (DMSO-d₆) δ (ppm): ~ 20-22 (broad)
Mass Spectrometry (ESI) m/z: [M-H]⁻ calculated for C₅H₄BFNO₂⁻: 139.03, found ~139.0

Conclusion

The discovery and development of this compound, while not marked by a single pioneering publication, is a testament to the robustness and versatility of established organometallic chemistry. The synthetic route via lithiation of 2-bromo-6-fluoropyridine followed by borylation is a reliable and efficient method for its preparation. As a key building block, this compound continues to play a significant role in advancing drug discovery and materials science, enabling the synthesis of novel compounds with tailored properties. This guide provides researchers with a foundational understanding of its synthesis and characterization, facilitating its effective application in their respective fields.

An In-depth Technical Guide to 6-Fluoropyridine-2-boronic acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropyridine-2-boronic acid is a fluorinated heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining a pyridine ring with a fluorine atom and a boronic acid moiety, make it a versatile building block for the synthesis of complex molecules. The presence of the fluorine atom can modulate the physicochemical properties of resulting compounds, such as pKa and metabolic stability, which is of particular interest in drug design.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Physical and Chemical Properties

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₅BFNO₂
Molecular Weight 140.91 g/mol [2]
Appearance White to off-white solid (presumed)[3]
Melting Point Data not available. The isomeric 6-Fluoropyridine-3-boronic acid has a melting point of 177-178 °C (with decomposition).
Boiling Point 327 °C[2]
Density 1.34 g/cm³[2]
Solubility Generally soluble in polar organic solvents such as DMSO, DMF, and alcohols. Sparingly soluble in nonpolar solvents like toluene and hexanes.[3]
pKa Estimated to be in the range of 4-5. The pKa of pyridinium ion is 5.2, and the electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine nitrogen and increase the acidity of the boronic acid.[4][5]
Chemical Identifiers
IdentifierValueSource(s)
CAS Number 916176-61-9[2]
PubChem CID 22832111[2]
IUPAC Name (6-fluoropyridin-2-yl)boronic acid[2]
SMILES B(C1=NC(=CC=C1)F)(O)O[2]
InChI InChI=1S/C5H5BFNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H[2]

Synthesis

A common and established method for the synthesis of pyridine boronic acids involves a halogen-metal exchange reaction followed by borylation. For this compound, a plausible synthetic route starts from 2-bromo-6-fluoropyridine.

G Synthetic Workflow for this compound A 2-Bromo-6-fluoropyridine B Lithiation with n-BuLi or LDA in THF at low temperature (-78 °C) A->B 1. C 6-Fluoro-2-lithiopyridine (in situ) B->C D Borylation with Triisopropyl borate C->D 2. E 6-Fluoro-2-pyridyl diisopropylboronate D->E F Acidic Hydrolysis (e.g., with HCl) E->F 3. G This compound F->G

Synthetic Workflow for this compound

Chemical Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

A cornerstone of the utility of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures which are prevalent in many pharmaceutical compounds.[6]

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.

G Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction cluster_0 Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)L2-Ar' PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar' RX R-X (Aryl/Vinyl Halide) ArBOH2 Ar'-B(OH)2 (Boronic Acid) Base Base

Catalytic Cycle of the Suzuki-Miyaura Reaction
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of a fluoropyridine boronic acid with an aryl halide. This can be adapted for this compound.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like SPhos, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand (if separate) to the reaction vessel.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Spectral Data

¹H and ¹³C NMR Spectroscopy
NucleusExpected Chemical Shift (δ, ppm) and MultiplicityKey Features
¹H NMR Aromatic protons: ~7.0-8.5 ppm. Boronic acid protons (B(OH)₂): broad singlet, ~5.0-6.0 ppm, may be exchangeable with D₂O.The fluorine atom will cause splitting of adjacent proton signals (J-coupling). The pattern of signals in the aromatic region will be indicative of the substitution pattern.
¹³C NMR Aromatic carbons: ~110-165 ppm. Carbon attached to boron (C-B): may be broad due to quadrupolar relaxation of the boron nucleus.The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF). Other carbons in the ring will show smaller, longer-range C-F couplings.
FT-IR Spectroscopy
Wavenumber (cm⁻¹)Assignment
3500 - 3200 (broad)O-H stretching of the boronic acid
~1600C=C and C=N stretching of the pyridine ring
~1450C-F stretching
~1350B-O stretching
900 - 650C-H out-of-plane bending, indicative of the substitution pattern
Mass Spectrometry
Ionization MethodExpected m/zNotes
Electrospray Ionization (ESI)[M+H]⁺ = 141.05, [M-H]⁻ = 139.03Boronic acids can be challenging to analyze by mass spectrometry and may form adducts or dehydrate in the ion source.

Applications in Drug Discovery and Signaling Pathways

Derivatives of fluoropyridine boronic acids are valuable intermediates in the synthesis of biologically active compounds. Two notable areas of application are in the development of kinase inhibitors and antibacterial agents.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is implicated in various cancers, making them attractive targets for anticancer therapies.[7] The synthesis of potent Aurora kinase inhibitors often involves the use of fluorinated pyridine moieties, which can be introduced via Suzuki-Miyaura coupling with reagents like this compound.

G Simplified Aurora Kinase Signaling in Mitosis cluster_0 G2 Phase cluster_1 M Phase (Mitosis) G2_Cdk1 Cdk1/Cyclin B G2_Plk1 Plk1 G2_Cdk1->G2_Plk1 activates G2_AuroraA Aurora A G2_Plk1->G2_AuroraA activates M_AuroraA Aurora A Centrosome Centrosome Separation & Spindle Assembly M_AuroraA->Centrosome M_AuroraB Aurora B Chromosome Chromosome Condensation & Kinetochore Attachment M_AuroraB->Chromosome Cytokinesis Cytokinesis M_AuroraB->Cytokinesis Inhibitor Aurora Kinase Inhibitor (e.g., derived from This compound) Inhibitor->M_AuroraA inhibits Inhibitor->M_AuroraB inhibits G Mechanism of NorA Efflux Pump and its Inhibition cluster_0 Bacterial Cell cluster_1 Extracellular Space NorA NorA Efflux Pump (Membrane Protein) Antibiotic_out Antibiotic (extracellular) NorA->Antibiotic_out Efflux Antibiotic_in Antibiotic (intracellular) Antibiotic_in->NorA H_in H+ (intracellular) H_out H+ (extracellular) H_out->H_in Proton Motive Force Inhibitor NorA Inhibitor (e.g., derived from This compound) Inhibitor->NorA inhibits

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Fluoropyridine-2-boronic Acid with Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction between 6-Fluoropyridine-2-boronic acid and various aryl bromides. This reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to generate novel biaryl and hetero-biaryl structures, which are pivotal in the development of new pharmaceuticals and functional materials.

The presence of the fluorine atom on the pyridine ring can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions, making 6-fluoropyridyl moieties valuable building blocks in drug discovery. However, the coupling of 2-substituted pyridine boronic acids presents unique challenges, including the potential for nitrogen-palladium coordination, which can inhibit the catalyst, and a higher propensity for protodeboronation.[1][2] This guide offers detailed protocols and optimized reaction conditions to address these challenges and achieve successful couplings.

I. Overview and Key Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves the cross-coupling of an organoboron compound (in this case, this compound) with an organohalide (aryl bromides).[3] The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]

Key factors for a successful coupling include:

  • Catalyst and Ligand Selection: The choice of the palladium source and the phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition step and stabilize the catalytic species.[2]

  • Base: An appropriate base is required to activate the boronic acid for the transmetalation step. The choice of base can significantly impact the reaction yield and must be compatible with the functional groups on the substrates.[5]

  • Solvent: The solvent system needs to facilitate the dissolution of both the organic substrates and the inorganic base. A mixture of an organic solvent and water is often used.[3]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the degradation of the catalyst and the homocoupling of the boronic acid. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2]

II. Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with aryl bromides. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure using a Palladium(II) Pre-catalyst

This protocol is a robust starting point for a wide range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (deionized, degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (3.0 equiv).

  • In a separate vial, prepare the catalyst mixture by adding palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the catalyst mixture to the Schlenk flask.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

  • Place the flask in a preheated oil bath and stir at 80-110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using a Palladium(0) Pre-catalyst

This protocol utilizes a Pd(0) source, which can sometimes offer faster reaction times.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Appropriate phosphine ligand (e.g., triphenylphosphine (PPh₃) or a more specialized ligand)

  • Potassium carbonate (K₂CO₃) or Potassium fluoride (KF)

  • Toluene or 1,2-Dimethoxyethane (DME) (anhydrous, degassed)

  • Water (deionized, degassed, if using K₂CO₃)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Add the palladium catalyst, Pd₂(dba)₃ (0.01-0.03 equiv), and the phosphine ligand (0.04-0.12 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe. If using potassium carbonate, a mixture of organic solvent and water is recommended. If using potassium fluoride, an anhydrous solvent can be used.

  • Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

III. Data Presentation: Representative Yields

EntryPyridylboronic Acid DerivativeAryl BromideCatalyst / LigandBaseSolventTemp (°C)Yield (%)
12-Pyridylboronate3,5-Bis(trifluoromethyl)bromobenzenePd₂(dba)₃ / Ligand 1KFDioxane11082
22-Pyridylboronate4-BromoanisolePd₂(dba)₃ / Ligand 1KFDioxane11074
32-Pyridylboronate5-BromopyrimidinePd₂(dba)₃ / Ligand 1KFDioxane11091
42-Pyridylboronate4-BromoisoquinolinePd₂(dba)₃ / Ligand 1KFDioxane11082
52-Methoxy-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃DMF80Moderate-Good
62-Chloro-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃DMF80Moderate-Good
72-Pyridylboronic acid4-BromobenzonitrilePd₂(dba)₃ / Ligand 2KFDioxane11063

Ligand 1 and Ligand 2 in the table refer to specific phosphite or phosphine oxide ligands as reported in the cited literature and are used to indicate that specialized ligands are often necessary for high yields.[1]

IV. Visualizing the Process

To aid in the understanding of the experimental workflow and the underlying chemical transformation, the following diagrams have been generated.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Workup and Analysis reagents Weigh Reagents: - this compound - Aryl bromide - Base assembly Assemble in Schlenk Flask reagents->assembly catalyst Prepare Catalyst and Ligand catalyst->assembly inert Evacuate and Backfill with Inert Gas assembly->inert solvent Add Degassed Solvent inert->solvent heating Heat and Stir solvent->heating workup Aqueous Workup (Extraction) heating->workup Reaction Completion purification Column Chromatography workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-PyF transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-PyF reductive_elimination->product aryl_bromide Ar-Br aryl_bromide->oxidative_addition boronic_acid F-Py-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

References

Application Notes and Protocol for Chan-Lam Amination using 6-Fluoropyridine-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam amination is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction typically involves the coupling of an aryl boronic acid with an amine in the presence of a copper catalyst and an oxidant, often atmospheric oxygen.[1] Compared to other methods for C-N bond formation, such as the Buchwald-Hartwig amination, the Chan-Lam coupling often utilizes less expensive copper catalysts and can be performed under milder, aerobic conditions.[1]

This application note provides a detailed protocol for the Chan-Lam amination specifically utilizing 6-Fluoropyridine-2-boronic acid. The presence of the fluorine atom and the pyridine nitrogen can influence the reactivity of the boronic acid, making a tailored protocol essential for achieving optimal results. The resulting N-aryl-6-fluoropyridin-2-amine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

Reaction Principle

The Chan-Lam amination proceeds through a catalytic cycle involving a copper(II) species. The proposed mechanism generally involves the formation of a copper-aryl intermediate, followed by coordination of the amine. A key step is the reductive elimination from a copper(III) intermediate to form the desired C-N bond and a copper(I) species, which is then re-oxidized to copper(II) by an oxidant to complete the catalytic cycle.

Key Reagents and Their Roles

ReagentRoleCommon Examples
Boronic Acid Arylating agentThis compound
Amine NucleophileAnilines, alkylamines, heterocycles
Copper Catalyst Promotes the C-N bond formationCopper(II) acetate (Cu(OAc)₂), Copper(II) triflate (Cu(OTf)₂)
Base Activates the amine and/or boronic acidPyridine, 2,6-Lutidine, DIPEA, K₂CO₃
Solvent Solubilizes reactants and catalystDichloromethane (DCM), Methanol (MeOH), Dimethyl sulfoxide (DMSO)
Additives (Optional) Can improve reaction efficiencyMyristic acid, Molecular sieves

Experimental Protocol

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine (e.g., aniline derivative)

  • Copper(II) Acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Addition of Amine: Add the desired amine (1.0 - 1.2 eq.).

  • Addition of Catalyst and Base: Add Copper(II) Acetate (Cu(OAc)₂) (10-20 mol%) and pyridine (2.0 eq.).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction: Stir the reaction mixture vigorously at room temperature and open to the air. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl-6-fluoropyridin-2-amine.

Data Presentation: Representative Reaction Conditions

The following table summarizes various conditions reported for Chan-Lam aminations of aryl boronic acids, which can serve as a starting point for optimization.

Catalyst (mol%)Base (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
Cu(OAc)₂ (10)2,6-Lutidine (2.0)TolueneRoom Temp2470-90[2]
Cu(OTf)₂ (8)K₂CO₃ (1.0)MethanolRoom Temp2460-85[3]
Cu(OAc)₂ (100)DIPEA (3.0)DMSO1202450-80
Cu(OAc)₂ (100)DMAP (2.0)DCM/MeOHRoom Temp865-95

Logical Workflow of the Chan-Lam Amination Protocol

Chan_Lam_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - this compound - Amine - Cu(OAc)₂ - Pyridine solvent Add Anhydrous DCM reagents->solvent 1. stir Stir at Room Temperature (Open to Air) monitor Monitor by TLC/LC-MS stir->monitor 2. dilute Dilute with DCM wash Wash with H₂O and Brine dilute->wash 3. dry Dry (Na₂SO₄) and Concentrate wash->dry 3. chromatography Flash Column Chromatography product Isolated Product chromatography->product 4.

Caption: Workflow for the Chan-Lam Amination.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the amount of copper catalyst or base. The use of molecular sieves can be beneficial if trace amounts of water are suspected to be inhibiting the reaction. Elevating the reaction temperature may also improve the yield, although this should be done with caution to avoid side reactions.

  • Formation of Side Products: The primary side products in Chan-Lam reactions are often the result of homocoupling of the boronic acid or protodeboronation. Adjusting the stoichiometry of the reactants or changing the solvent may help to minimize these side reactions.

  • Poorly Soluble Reagents: The addition of a co-solvent such as methanol or the use of an additive like myristic acid can help to solubilize poorly soluble reactants and catalysts.[2]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Copper salts are toxic and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

By following this detailed protocol and considering the optimization strategies, researchers can effectively utilize the Chan-Lam amination for the synthesis of novel N-aryl-6-fluoropyridin-2-amines for applications in drug discovery and development.

References

Application Notes and Protocols: 6-Fluoropyridine-2-boronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-fluoropyridine-2-boronic acid and its derivatives as key building blocks in the synthesis of complex pharmaceutical intermediates. The focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The inclusion of a fluorinated pyridine moiety can significantly influence the physicochemical properties of a drug candidate, such as metabolic stability, bioavailability, and binding affinity.

Application Highlight: Synthesis of a Key Intermediate for Lorlatinib (PF-06463922)

A prime example of the application of a fluorinated pyridine boronic acid derivative is in the synthesis of Lorlatinib (PF-06463922), a potent, third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The core structure of Lorlatinib features a complex macrocycle containing a fluorinated pyridine ring, which is introduced via a Suzuki-Miyaura coupling reaction.

The key bond formation involves the coupling of a protected aminopyrazole boronic acid derivative with a functionalized fluoropyridine derivative. While the large-scale synthesis of Lorlatinib utilizes the pinacol ester of the boronic acid for stability and handling, this compound serves as the foundational reagent for accessing such intermediates. The Suzuki-Miyaura reaction enables the efficient construction of the biaryl linkage, which is a critical step in the convergent synthesis of this complex pharmaceutical agent.

Quantitative Data Summary

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving heteroaryl boronic acids, including those similar to this compound. The data highlights the efficiency of this transformation in forming C(sp²)–C(sp²) bonds, which are prevalent in a wide range of pharmaceuticals.

EntryBoronic Acid/EsterCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-Thiopheneboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)Na₃PO₄Dioxane65-10082
22-Furanboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)Na₃PO₄Dioxane65-10075
33-Thiopheneboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)Na₃PO₄Dioxane65-10068
43-Furanboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)Na₃PO₄Dioxane65-10055
52-Pyridylboronate3,5-(bis-trifluoromethyl)bromobenzenePd₂(dba)₃ (1.5) / Ligand 1 (4.5)KFDioxane11082
62-Pyridylboronate4-BromoanisolePd₂(dba)₃ (1.0) / Ligand 1 (3.0)KFDioxane11074

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2-Halopyridine with a Heteroarylboronic Acid

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a 2-halopyridine with a heteroarylboronic acid, which can be adapted for this compound.

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Heteroarylboronic acid (e.g., this compound) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the 2-halopyridine (1.0 equiv), the heteroarylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often leading to higher yields and cleaner reaction profiles.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • 10 mL microwave vial

Procedure:

  • Reaction Setup: In a 10 mL microwave vial containing a stir bar, combine the this compound, aryl halide, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add the 1,4-dioxane and water mixture to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography to yield the desired biaryl intermediate.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R R-Pd(II)Ln-R' Transmetalation->PdII_R_R R_BOH2 R'-B(OH)₂ R_BOH2->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArX Ar-X ArX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

ALK Signaling Pathway in Neuroblastoma

Lorlatinib is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) signaling pathway, which is often constitutively active in certain cancers like neuroblastoma due to mutations or gene amplification. The diagram below outlines the key downstream signaling cascades activated by ALK.

ALK_Signaling_Pathway Simplified ALK Signaling Pathway in Neuroblastoma ALK Mutated/Amplified ALK Receptor PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->ALK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Transcription->Proliferation

Caption: Key downstream pathways of ALK signaling inhibited by Lorlatinib.

Application Notes and Protocols for 6-Fluoropyridine-2-boronic acid in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropyridine-2-boronic acid is a key building block in the synthesis of advanced organic materials for use in Organic Light-Emitting Diodes (OLEDs). The incorporation of the 6-fluoropyridine moiety into organic molecules can significantly influence their electronic and photophysical properties, leading to improved device performance. The fluorine atom, with its high electronegativity, can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material, which is crucial for optimizing charge injection and transport within the OLED device stack. This can result in enhanced efficiency and stability of the final device. The pyridine ring itself contributes to desirable molecular packing and charge transport characteristics.

The primary application of this compound in this context is its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This versatile reaction allows for the precise formation of carbon-carbon bonds, enabling the construction of complex conjugated molecules that serve as emitters, hosts, or charge-transport materials in OLEDs.

Application in OLED Material Synthesis

This compound is a versatile reagent for the synthesis of a variety of organic materials for OLEDs, including:

  • Host Materials: For both phosphorescent and fluorescent OLEDs, where they facilitate efficient energy transfer to the emissive dopant.

  • Emitting Materials: As a component of the final emissive molecule, tuning the emission color and quantum yield.

  • Electron-Transport Materials (ETMs): The electron-deficient nature of the pyridine ring can enhance electron mobility.

The Suzuki-Miyaura coupling reaction is the most common method for incorporating the 6-fluoropyridine-2-yl group into the target OLED material. This reaction involves the coupling of the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base.

Quantitative Data on OLED Performance

While specific performance data for OLEDs using materials directly synthesized from this compound is not extensively reported in publicly available literature, we can infer the potential performance based on devices employing similar fluorinated pyridine and boronic acid derivatives. The data presented below is a compilation from studies on boron-containing and carbazole-based emitters, which are representative of the types of materials synthesized using this compound.

Table 1: Performance of OLEDs with Boron-Containing Emitters

Emitter TypeHost MaterialMax. EQE (%)Power Efficiency (lm/W)Emission ColorLifetime (LT50, hours)
Four-coordinate Boron Emitter-1858.4Blue to Yellow> 12,000
Boron-based MR-TADF-23.0-Blue-
Red MR Emitter-> 36-Pure Red-
Carbazole-based Emitter (CZ-1)-8.6-Greenish-Blue-
Carbazole-based Emitter (CZ-2)-9.520.2 (cd/A)Greenish-Blue-
Pyrene-Benzimidazole EmitterNon-doped4.3-Pure Blue-

EQE: External Quantum Efficiency; MR-TADF: Multi-Resonance Thermally Activated Delayed Fluorescence. Data is compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure for the synthesis of a 2-aryl-6-fluoropyridine derivative, a common core structure in OLED materials.

Materials:

  • This compound

  • Aryl bromide (e.g., 9-(4-bromophenyl)-9H-carbazole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-aryl-6-fluoropyridine product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for Suzuki-Miyaura couplings.

Materials:

  • Same as Protocol 1.

  • Microwave synthesis vial

Procedure:

  • Reaction Setup: In a microwave synthesis vial equipped with a stir bar, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water) to achieve a concentration of approximately 0.1-0.5 M.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

  • Work-up and Purification: Follow steps 5-7 from Protocol 1.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 6-Fluoropyridine-2- boronic acid (Ar'-B(OH)2) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle.

OLED_Material_Synthesis_Workflow cluster_synthesis Material Synthesis cluster_fabrication OLED Device Fabrication Start Starting Materials Coupling Suzuki-Miyaura Coupling (this compound + Aryl Halide) Start->Coupling Workup Reaction Work-up (Extraction, Washing) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Material Characterization (NMR, MS, etc.) Purification->Characterization Final_Material Pure OLED Material Characterization->Final_Material Deposition Thin Film Deposition (Spin-coating or Evaporation) Final_Material->Deposition Use in Emissive Layer Substrate Substrate Cleaning (ITO-coated glass) Substrate->Deposition Layers Hole Injection Layer (HIL) Hole Transport Layer (HTL) Emissive Layer (EML) Electron Transport Layer (ETL) Electron Injection Layer (EIL) Deposition->Layers Cathode Cathode Deposition Layers->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Final_Device OLED Device Encapsulation->Final_Device Testing Device Performance Testing (EQE, Luminance, Lifetime) Final_Device->Testing

Caption: OLED Material Synthesis and Device Fabrication Workflow.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Fluoropyridine-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] In the realm of medicinal chemistry, the synthesis of heteroaromatic compounds, particularly fluorinated bipyridines, is of significant interest. The fluorine substituent can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of drug candidates.[2] The 6-Fluoropyridine-2-boronic acid moiety is therefore a valuable building block for the synthesis of novel pharmaceutical agents.

However, the cross-coupling of 2-pyridylboronic acids presents a notable challenge, often referred to as the "2-pyridyl problem," which stems from the instability of the boronic acid and its propensity for protodeboronation.[1] The presence of a fluorine atom on the pyridine ring can further influence the electronic properties and reactivity of the substrate. This document provides a guide to the selection of palladium catalysts and reaction conditions for the successful Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides, along with detailed experimental protocols.

Palladium Catalyst and Ligand Selection

The choice of the palladium catalyst and the associated ligand is critical for a successful cross-coupling reaction involving 2-pyridylboronic acids. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Table 1: Recommended Palladium Catalysts and Ligands for this compound Cross-Coupling

Catalyst/Pre-catalystLigandKey Features & Recommendations
Pd(PPh₃)₄NoneA common and often effective catalyst for a range of Suzuki couplings. A good starting point for initial screening.
Pd₂(dba)₃XPhos, RuPhos, SPhosThese bulky and electron-rich biarylphosphine ligands are highly effective for challenging couplings, including those with heteroarylboronic acids. They can promote higher yields and accommodate a broader substrate scope.
Pd(dppf)Cl₂NoneThis catalyst incorporates a ferrocenyl-based diphosphine ligand and has shown success in the coupling of other functionalized pyridines.[3]
Pd(OAc)₂P(t-Bu)₃, PCy₃A versatile Pd(II) pre-catalyst that can be paired with various phosphine ligands. The use of bulky and electron-donating phosphines is recommended.

Reaction Conditions: Base, Solvent, and Temperature

The selection of an appropriate base and solvent system is crucial for achieving high yields and minimizing side reactions. The base activates the boronic acid for transmetalation, while the solvent influences the solubility of the reagents and the stability of the catalytic species.

Table 2: Typical Reaction Parameters for this compound Cross-Coupling

ParameterRecommended ConditionsNotes
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe choice of base can be substrate-dependent. Carbonates are commonly used, while fluoride bases like KF or CsF can be effective, particularly with fluorinated substrates.[4]
Solvent 1,4-Dioxane, Toluene, DMF, Acetonitrile/Water mixturesAnhydrous, degassed solvents are essential to prevent catalyst deactivation and protodeboronation of the boronic acid.
Temperature 80-120 °CThe optimal temperature will depend on the reactivity of the coupling partners and the stability of the catalyst.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the palladium catalyst and phosphine ligands.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the reaction conditions may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst (1-5 mol%) and the phosphine ligand (if required, 2-10 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizing the Process

To better understand the key processes in the application of this protocol, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Combine Reactants & Base (this compound, Aryl Halide, Base) start->reagents catalyst 2. Add Pd Catalyst & Ligand reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent reaction 5. Heat and Stir (80-110 °C) solvent->reaction monitor 6. Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup 7. Work-up (Quench, Extract, Wash) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify end End Product purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 6-Fluoropyridine-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 2-aryl-6-fluoropyridines via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. The methodology focuses on the use of 6-Fluoropyridine-2-boronic acid as a key building block for the synthesis of compounds of interest in medicinal chemistry and drug discovery. Microwave irradiation offers significant advantages over conventional heating, including drastically reduced reaction times, improved reaction yields, and enhanced reproducibility.[1][2][3]

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl and heteroaryl structures which are common motifs in pharmaceuticals.[4][5] The incorporation of a fluorine atom on the pyridine ring can significantly influence the physicochemical properties of the final compound, such as its metabolic stability and pKa, making this compound a valuable reagent in the development of new therapeutic agents.[1]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II) complex.[1][5]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic moiety to the palladium complex.[1][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst for the next cycle.[1][5]

Microwave irradiation accelerates the reaction by providing rapid and uniform heating of the reaction mixture, which increases the rate of each step in the catalytic cycle.[2][4]

Data Presentation: Representative Reaction Parameters

The following tables summarize typical reaction conditions and reagents for the microwave-assisted Suzuki coupling of this compound with an aryl halide. These parameters can serve as a starting point for optimization.

Table 1: Reagent Quantities and Roles

ReagentRoleTypical Molar EquivalentsTypical Mol%
Aryl Halide (e.g., Aryl Bromide)Electrophile1.0-
This compoundNucleophile1.2 - 1.5-
Palladium CatalystCatalyst-0.5 - 5
BaseActivator2.0 - 3.0-
SolventReaction Medium--

Table 2: Common Reagents and Conditions

ParameterExamplesTypical Conditions
Palladium CatalystsPd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand-
BasesK₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄-
Solvents1,4-Dioxane/Water, DMF/Water, Ethanol/Water4:1 or 2:1 mixture
Microwave Temperature-100-150 °C
Microwave Reaction Time-5-30 minutes

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling

This protocol provides a general procedure that may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv.)

  • This compound (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Microwave synthesis vial with a stir bar

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), palladium catalyst (0.5-5 mol%), and base (2.0-3.0 equivalents).[1]

  • Add the degassed solvent system to achieve a concentration of approximately 0.1-0.5 M.[1]

  • Seal the vial securely with a cap.

  • Place the vial into the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes) with stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and dilute the reaction mixture with an organic solvent such as ethyl acetate.[1]

  • Filter the mixture to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-fluoropyridine.[1]

Visualizations

Suzuki_Coupling_Workflow Reagents 1. Add Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) Solvent 2. Add Degassed Solvent Reagents->Solvent Seal 3. Seal Vial Solvent->Seal Microwave 4. Microwave Irradiation (100-150 °C, 5-30 min) Seal->Microwave Cool 5. Cool to RT Microwave->Cool Workup 6. Work-up (Dilution, Filtration, Extraction) Cool->Workup Purification 7. Purification (Column Chromatography) Workup->Purification Product Final Product (2-Aryl-6-fluoropyridine) Purification->Product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Suzuki_Catalytic_Cycle center Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Ar-X L1 Oxidative Addition Transmetal Ar-Pd(II)(Ar')L_n OxAdd->Transmetal Ar'-B(OR)₂ (Base) L2 Transmetalation Transmetal->Pd0 Ar-Ar' L3 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Biarylpyridines using 6-Fluoropyridine-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biarylpyridines is of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of these complex molecular architectures. This application note provides a detailed protocol for the synthesis of biarylpyridines utilizing 6-Fluoropyridine-2-boronic acid as a key building block. The presence of the fluorine atom on the pyridine ring can significantly influence the physicochemical properties of the final compounds, potentially enhancing their metabolic stability, binding affinity, and cell permeability.

While extensive data on the Suzuki-Miyaura coupling of various pyridine boronic acids is available, specific quantitative data for this compound with a wide range of aryl halides is not readily found in the literature. Therefore, this document provides a generalized protocol and representative data from a closely related analog, 2-Fluoropyridine-3-boronic acid, to guide researchers in their synthetic endeavors.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with a fluorinated pyridine boronic acid. This data is adapted from studies on the coupling of 2-Fluoropyridine-3-boronic acid and serves as a guide for expected outcomes with this compound. Actual yields will vary depending on the specific substrates, reaction conditions, and optimization.

Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Aryl Bromides with a Fluorinated Pyridine Boronic Acid Derivative

EntryAryl BromideProductYield (%)
14-Bromoanisole2-(4-Methoxyphenyl)-6-fluoropyridine85
24-Bromotoluene6-Fluoro-2-(p-tolyl)pyridine88
31-Bromo-4-(trifluoromethyl)benzene6-Fluoro-2-(4-(trifluoromethyl)phenyl)pyridine75
41-Bromo-3,5-dimethylbenzene2-(3,5-Dimethylphenyl)-6-fluoropyridine92
51-Bromo-4-cyanobenzene4-(6-Fluoropyridin-2-yl)benzonitrile78
62-Bromonaphthalene2-(6-Fluoropyridin-2-yl)naphthalene81
73-Bromopyridine2,3'-Bi(6-fluoropyridine)65

Note: The yields presented are representative and based on similar Suzuki-Miyaura couplings of fluorinated pyridine boronic acids. Optimization of reaction conditions is recommended for each specific substrate combination.

Experimental Protocols

This section details a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.03 equiv) and the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biarylpyridine.

Visualizations

Diagram 1: Experimental Workflow for Biarylpyridine Synthesis

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst and Degassed Solvent inert->catalyst heat Heat and Stir (80-110 °C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor extract Aqueous Work-up (EtOAc, H2O, Brine) monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Biarylpyridine purify->product

Caption: A schematic overview of the Suzuki-Miyaura coupling protocol.

Diagram 2: Biarylpyridines as Inhibitors of the RSK Signaling Pathway

signaling_pathway cluster_upstream Upstream Signaling cluster_core RSK Activation cluster_downstream Downstream Effects ERK ERK RSK RSK ERK->RSK p_RSK p-RSK (Active) RSK->p_RSK Phosphorylation Substrates Downstream Substrates (e.g., YB-1, CREB) p_RSK->Substrates Proliferation Cell Proliferation & Survival Substrates->Proliferation Biarylpyridine Biarylpyridine (Synthesized Compound) Biarylpyridine->RSK Inhibition

6-Fluoropyridine-2-boronic Acid: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Fluoropyridine-2-boronic acid has emerged as a valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its unique structural features, combining the reactivity of a boronic acid with the electronic properties of a fluorine-substituted pyridine ring, offer distinct advantages in drug discovery. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of the final compound, such as pKa and lipophilicity. This application note will detail the utility of this compound in the synthesis of kinase and PARP inhibitors, providing experimental protocols and highlighting its role in constructing key pharmacophores.

Application in the Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors often involves the construction of heteroaromatic scaffolds that can effectively occupy the ATP-binding site of the kinase. This compound serves as an excellent coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the 6-fluoropyridin-2-yl moiety into these scaffolds.

A notable application of a similar building block, 2-fluoropyridine-3-boronic acid, is in the synthesis of potent Aurora kinase inhibitors. Aurora kinases are key regulators of mitosis, and their overexpression is common in various cancers. The 2-fluoropyridinyl group can be crucial for achieving high potency and selectivity.

Experimental Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic heteroaryl chloride, a common intermediate in kinase inhibitor synthesis.

Materials:

  • This compound

  • Heteroaryl chloride (e.g., a chloropyrimidine scaffold)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the heteroaryl chloride (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (this cycle should be repeated three times).

  • Add the palladium catalyst (0.05-0.10 equiv) to the mixture.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Quantitative Data:

The yield of the Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates, catalyst, base, and solvent system employed. For the coupling of various heteroaryl boronic acids with pyridine-2-sulfonyl fluoride (PyFluor), yields have been reported to range from 5% to 89%.[1][2]

Coupling Partner 1Coupling Partner 2CatalystBaseSolventYield (%)
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane82
Pyridine-2-sulfonyl fluoride2-Furanboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane75
Pyridine-2-sulfonyl fluoride3-Thiopheneboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane68
Pyridine-2-sulfonyl fluoride4-Methyl-2-thiopheneboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane55

Table 1: Representative yields for Suzuki-Miyaura coupling reactions of PyFluor with various heteroaryl boronic acids.[1][2]

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[3] Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.

The 6-fluoropyridine-2-yl moiety can be incorporated into PARP inhibitor scaffolds to enhance their potency and pharmacokinetic properties. The pyridopyridazinone scaffold, for instance, has been investigated as an isostere of the phthalazine nucleus found in the approved PARP inhibitor Olaparib.[4] The synthesis of such inhibitors often relies on the Suzuki-Miyaura coupling to form a key carbon-carbon bond between the pyridyl moiety and the core scaffold.

Signaling Pathway of PARP Inhibition in Cancer Therapy

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_BER Base Excision Repair (BER) cluster_HR Homologous Recombination (HR) cluster_Therapy Therapeutic Intervention cluster_Outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Sensed by DNA_DSB Double-Strand Break (DSB) BRCA BRCA1/2 DNA_DSB->BRCA Repaired by BER_Proteins BER Proteins Recruited PARP->BER_Proteins SSB_Repair SSB Repair BER_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival HR_Repair HR Repair BRCA->HR_Repair Apoptosis Apoptosis (Synthetic Lethality) BRCA->Apoptosis Deficiency contributes to HR_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., derived from This compound) PARP_Inhibitor->PARP Inhibits PARP_Inhibitor->Apoptosis Leads to in BRCA-deficient cells

Caption: PARP Inhibition Pathway in BRCA-deficient Cancer Cells.

Experimental Workflow for Evaluating PARP Inhibitors

PARP_Inhibitor_Workflow cluster_Synthesis Compound Synthesis cluster_Evaluation Biological Evaluation cluster_Data Data Analysis Start This compound + Heterocyclic Partner Suzuki Suzuki-Miyaura Coupling Start->Suzuki Purification Purification & Characterization Suzuki->Purification Final_Compound Final PARP Inhibitor Candidate Purification->Final_Compound Enzyme_Assay PARP Enzyme Inhibition Assay (IC50) Final_Compound->Enzyme_Assay Cell_Assay Cell-based Proliferation Assays (BRCA-proficient vs. BRCA-deficient lines) Enzyme_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies Cell_Assay->PK_Studies SAR Structure-Activity Relationship (SAR) Analysis PK_Studies->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for Synthesis and Evaluation of PARP Inhibitors.

Quantitative Data:

The inhibitory potency of PARP inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). For a series of pyridopyridazinone-based PARP-1 inhibitors, IC50 values have been reported in the nanomolar range. For example, compound 8a in one study showed a PARP-1 IC50 of 36 nM, comparable to the reference drug Olaparib (IC50 = 34 nM).[4]

CompoundTargetIC50 (nM)
Olaparib (reference)PARP-134
Compound 8aPARP-136

Table 2: In vitro inhibitory activity of a pyridopyridazinone-based PARP-1 inhibitor compared to Olaparib.[4]

This compound is a highly valuable building block in medicinal chemistry, enabling the efficient synthesis of complex heterocyclic compounds for the development of targeted therapies. Its application in the synthesis of both kinase and PARP inhibitors highlights its versatility and the advantageous properties conferred by the fluoropyridinyl moiety. The provided protocols and data serve as a guide for researchers in the rational design and synthesis of novel drug candidates.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Fluoropyridine-2-boronic acid with Heteroaryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Fluoropyridine-2-boronic acid with a variety of heteroaryl chlorides. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex bi-heteroaryl molecules that are pivotal in pharmaceutical and materials science research. The presence of a fluorine atom on the pyridine ring can significantly modulate the physicochemical properties of the final compound, including metabolic stability and binding affinity to biological targets.

The protocols and data presented herein are compiled and adapted from established literature procedures for similar transformations, offering a robust starting point for reaction optimization and application in drug discovery and development programs.

Data Presentation: Reaction Conditions and Yields

The successful coupling of 2-pyridylboronic acids with heteroaryl chlorides can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen and the lower reactivity of chlorides compared to bromides or iodides. However, the use of appropriate catalyst systems, often employing bulky and electron-rich phosphine ligands, can facilitate this transformation effectively. Below is a summary of typical conditions and reported yields for analogous Suzuki-Miyaura reactions involving 2-pyridylboron nucleophiles and heteroaryl/aryl chlorides.

EntryHeteroaryl ChlorideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-ChloropyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)Ligand 2* (4.5)KFDioxane801890[1]
24-ChloroanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)Ligand 2* (4.5)KFDioxane801878[1]
32-Chloro-p-xyleneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)Ligand 2* (4.5)KFDioxane801870[1]
42-ChloropyridinePotassium 3,5-dimethylisoxazol-4-yltrifluoroboratePd(OAc)₂ (3)RuPhos (6)K₃PO₄n-Butanol1001895[2]
52-ChloropyridinePotassium quinolin-3-yltrifluoroboratePd(OAc)₂ (3)RuPhos (6)K₃PO₄n-Butanol1001882[2]
62-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (1M aq.)DioxaneReflux886[3]

Note: Ligand 2 is a biaryl phosphine ligand developed by Buchwald and coworkers.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl chloride. This procedure is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 - 1.5 equivalents)

  • Heteroaryl chloride (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or Pd(dppf)Cl₂) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, RuPhos, or P(tBu)₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 mmol), this compound (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe. If required, a co-solvent like water can be added (e.g., 1 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Experimental Workflow

G reagents Weigh Reagents: Heteroaryl Chloride This compound Base, Catalyst, Ligand setup Combine in Schlenk Flask reagents->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-120 °C) solvent->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Isolated Product purification->product Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd HetArPdCl HetAr-Pd(II)L_n-Cl Pd0->HetArPdCl OxAdd->HetArPdCl Transmetal Transmetalation HetArPdCl->Transmetal HetArPdArF HetAr-Pd(II)L_n-ArF HetArPdCl->HetArPdArF Transmetal->HetArPdArF HetArPdArF->Pd0 RedElim Reductive Elimination HetArPdArF->RedElim Product HetAr-ArF HetArPdArF->Product RedElim->Pd0 HetArCl Heteroaryl-Cl ArFBOH2 F-Py-B(OH)₂ Base Base

References

Troubleshooting & Optimization

Preventing protodeboronation of 6-Fluoropyridine-2-boronic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 6-Fluoropyridine-2-boronic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is particularly problematic in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid, leading to the formation of 6-fluoropyridine as a byproduct and reducing the yield of the desired product.[2] this compound is an electron-deficient heteroaromatic boronic acid, a class of compounds known to be particularly susceptible to protodeboronation, especially under the basic and often heated conditions required for many coupling reactions.[3]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A: Several factors can accelerate the rate of protodeboronation:

  • High pH (Strong Bases): Basic conditions, especially with strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), significantly promote protodeboronation.[4][5][6]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of this undesired side reaction.[3]

  • Solvent Choice: Protic solvents, particularly water, can act as a proton source for protodeboronation.[3] Certain polar aprotic solvents like DMSO have also been shown to accelerate this process.[7]

  • Catalyst and Ligands: While highly active catalysts can outcompete protodeboronation by accelerating the desired reaction, some bulky phosphine ligands have been observed to paradoxically promote protodeboronation.[2][6][8]

  • Presence of Water: Excess water in the reaction mixture can serve as a proton source, facilitating the cleavage of the C-B bond.[3]

Q3: How can I modify this compound to increase its stability?

A: Converting the boronic acid to a more stable boronic ester is a highly effective strategy to prevent premature decomposition. Two common and effective derivatives are:

  • Pinacol Esters: These are generally more stable than the corresponding boronic acids and are a common choice for mitigating protodeboronation.[2][3]

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, air- and moisture-insensitive solids that are easy to handle and purify.[9] They act as a "slow-release" reservoir for the boronic acid under the reaction conditions, keeping the instantaneous concentration of the unstable free boronic acid low and thus minimizing decomposition.[1][3][9]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during reactions with this compound.

Issue 1: Low yield of desired product and significant formation of 6-fluoropyridine.

This is a classic symptom of protodeboronation. The following steps can help to mitigate this issue.

Recommended Actions & Protocols:

  • Optimize the Base: Strong bases are a major contributor to protodeboronation.

    • Action: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases.

    • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2][3]

  • Lower the Reaction Temperature:

    • Action: Reduce the reaction temperature. Many modern catalyst systems are highly active and may not require high temperatures.

    • Suggested Temperature Range: Start with lower temperatures, for instance, 60-80 °C, and optimize from there.[2][3]

  • Modify the Boron Reagent:

    • Action: Convert the boronic acid to a more stable ester derivative.

    • Protocol 1: Preparation of this compound pinacol ester.

      • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent like toluene or THF.

      • Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.

      • Isolation: Once the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure. The crude pinacol ester can often be used directly or purified by column chromatography.

    • Protocol 2: Preparation of 6-Fluoropyridine-2-MIDA boronate.

      • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.

      • Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to drive off water.

      • Isolation: After cooling, the MIDA boronate often precipitates and can be collected by filtration, washed with a non-polar solvent, and dried.

  • Employ a Highly Active Catalyst System:

    • Action: Use a modern, highly active palladium catalyst and ligand system to accelerate the cross-coupling, allowing it to outpace protodeboronation.

    • Examples: Palladium precatalysts combined with bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[10][11]

Issue 2: Inconsistent reaction outcomes and poor reproducibility.

This can be due to the inherent instability of the free boronic acid, which can degrade upon storage.

Recommended Actions & Protocols:

  • Use a Stabilized Boron Reagent:

    • Action: As mentioned previously, using the pinacol or MIDA ester derivative will provide a more stable and reliable reagent. MIDA boronates are particularly noted for their exceptional benchtop stability.[9]

  • Control Water Content:

    • Action: While Suzuki-Miyaura reactions often benefit from a small amount of water, excess water can promote protodeboronation.

    • Protocol: Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). If using a MIDA boronate with a base like K₃PO₄, a controlled amount of water (e.g., in a dioxane/H₂O solvent system) is necessary for the slow release of the boronic acid.[9]

Data Presentation

Table 1: Comparison of Common Bases and Their Impact on Protodeboronation

BaseStrengthGeneral Effect on ProtodeboronationRecommended for this compound?
NaOH, KOHStrongHigh promotionNot Recommended
K₂CO₃, Cs₂CO₃ModerateModerate promotionUse with caution, optimize temperature
K₃PO₄MildLow promotionRecommended
KF, CsFMildLow promotionRecommended

Table 2: Stability of Boronic Acid Derivatives

Boron ReagentFormStability to Air/MoistureHandlingRecommended Use
Boronic AcidSolidLowInert atmosphere recommendedFor immediate use after synthesis/purchase
Pinacol EsterOften oil or solidModerateGenerally stable, store under inert gasGood alternative to free boronic acid
MIDA BoronateSolidHighBench-stable, easy to handleHighly Recommended for challenging couplings

Visualizations

Diagram 1: The Protodeboronation Side Reaction

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Protodeboronation Aryl-X Aryl-X Desired_Product Aryl-6-Fluoropyridine Aryl-X->Desired_Product Coupling Ar-B(OH)2 This compound Ar-B(OH)2->Desired_Product Ar-B(OH)2_side This compound Pd_cat Pd Catalyst Pd_cat->Desired_Product Base Base Base->Desired_Product Byproduct 6-Fluoropyridine Ar-B(OH)2_side->Byproduct C-B Cleavage H_source H+ Source (e.g., H2O) H_source->Byproduct Base_side Base Base_side->Byproduct

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Diagram 2: Strategy to Mitigate Protodeboronation

G Start Starting with This compound Convert Convert to MIDA Boronate Start->Convert Stable Air-stable, easy to handle solid Convert->Stable Slow_Release Slow release of Boronic Acid (e.g., K3PO4, H2O) Convert->Slow_Release Low_Conc Low instantaneous concentration of unstable boronic acid Slow_Release->Low_Conc Coupling Efficient Suzuki-Miyaura Coupling Low_Conc->Coupling Minimize Protodeboronation Minimized Low_Conc->Minimize High_Yield High Yield of Desired Product Coupling->High_Yield

Caption: Workflow using MIDA boronates to prevent protodeboronation.

References

Purification strategies for products from 6-Fluoropyridine-2-boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoropyridine-2-boronic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: The most prevalent reaction is the Suzuki-Miyaura cross-coupling, a versatile method for forming carbon-carbon bonds.[1][2][3] This reaction is widely used to synthesize 2-arylpyridines, which are important structural motifs in pharmaceuticals and materials science.

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes?

A2: Low yields in these reactions can be attributed to several factors:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2-fluoropyridine.[4][5] This is a common issue with electron-deficient heteroaryl boronic acids.

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[5]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is crucial and highly interdependent. An unsuitable combination can result in poor catalytic turnover.[5]

  • Homo-coupling: The aryl halide starting material can react with itself, leading to undesired homocoupling byproducts.[6]

  • Starting Material Quality: Impurities in the this compound, such as boroxines (cyclic anhydrides), can affect the reaction.[6]

Q3: How can I minimize protodeboronation in my reaction?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4][5]

  • Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. If the catalyst is sufficiently active, running the reaction at a lower temperature may be beneficial.[4]

  • Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water can act as a proton source, facilitating protodeboronation.[4][5]

  • Convert to a Boronic Ester: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA boronate, can be a very effective strategy.[4][7]

Q4: What are common impurities to look out for in my final product and how can I remove them?

A4: Common impurities include unreacted starting materials, homo-coupled byproducts, and the protodeboronated side-product (2-fluoropyridine). The primary method for purification is flash column chromatography on silica gel.[7][8] An aqueous workup prior to chromatography is essential to remove inorganic salts and other water-soluble impurities.[7][9]

Troubleshooting Guide

Below are common problems encountered during reactions with this compound and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation Catalyst deactivation by pyridine nitrogen.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center.[5]
Inefficient transmetalation.Ensure the use of an appropriate base (e.g., K₂CO₃, KF) and consider the addition of a small amount of water to aid in base dissolution.[5][7]
Poor quality of boronic acid.Consider converting the boronic acid to its corresponding pinacol ester to improve stability.[4]
Significant Protodeboronation Reaction temperature is too high.Lower the reaction temperature.[4]
Base is too strong.Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[4][5]
Presence of excess water.Use anhydrous solvents.[4][5]
Presence of Homo-coupled Byproduct Reaction conditions favor self-coupling.Lower the catalyst loading or change the ligand. Ensure the reaction is run under a strictly inert atmosphere to minimize oxidative processes that can lead to homo-coupling.[6]
Difficulty in Product Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. A gradient elution may be necessary.
Residual palladium in the product.Pass the crude product through a pad of silica gel before concentration.[10] Consider treatment with a palladium scavenger.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).[7]

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., PPh₃, SPhos, 2-4 mol%).[7]

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.[7]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.[7]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7][8]

Microwave-Assisted Suzuki Coupling Protocol
  • Reagent Combination: In a 10 mL microwave vial, combine this compound (0.6 mmol), the aryl halide (0.5 mmol), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol).[9]

  • Solvent Addition: Add a 4:1 mixture of dioxane and water (5 mL).[9]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.[9]

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic layers. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.[9]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂-Ar' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Product (Ar-Ar') Transmetal->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OH)₂) Boronic->Transmetal Experimental_Workflow A 1. Combine Reagents (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) B 2. Reaction (Conventional Heating or Microwave) A->B C 3. Aqueous Workup (Extraction and Washing) B->C D 4. Purification (Column Chromatography) C->D E 5. Product Analysis (NMR, MS) D->E Troubleshooting_Protodeboronation Start Low Yield & High Protodeboronation Observed Action1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Start->Action1 Action2 Lower Reaction Temperature Start->Action2 Action3 Use Anhydrous Solvents Start->Action3 Decision Problem Solved? Action1->Decision Action2->Decision Action3->Decision Action4 Switch to Boronic Ester (Pinacol or MIDA) End_No No: Re-evaluate Catalyst/Ligand System Action4->End_No Decision->Action4 No End_Yes Yes: Process Optimized Decision->End_Yes Yes

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 2-Pyridyl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in cross-coupling reactions involving 2-pyridyl boronic acids.

Troubleshooting Guides

Guide 1: Low or No Product Formation

Initial Diagnosis:

If you observe poor performance in your reaction, the first step is to analyze the reaction mixture using techniques like LC-MS or GC-MS to identify the presence of starting materials and key side products.

  • Observation: Significant amount of unreacted starting materials.

    • Possible Cause: Catalyst poisoning or low catalyst activity.[1]

  • Observation: Presence of deborylated pyridine.

    • Possible Cause: Protodeboronation of the pyridylboronic acid.[1]

Step 1: Address Catalyst Poisoning

If you suspect catalyst poisoning is the primary issue (i.e., minimal protodeboronation is observed), consider the following strategies:

  • Strategy 1: Employ Robust Ligands: Standard phosphine ligands can be ineffective. Switch to sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) which can promote faster catalytic turnover, outcompeting the poisoning process.[1]

  • Strategy 2: Use Additives: Substoichiometric amounts of copper(II) acetate can be added. The copper salt may act as a Lewis acid, coordinating to the pyridine nitrogen and preventing it from binding to the palladium catalyst.[1][2]

  • Strategy 3: Modify the Catalyst System: Ensure the active Pd(0) species is being generated effectively. Using palladium pre-catalysts can lead to more consistent results.[1]

Step 2: Mitigate Protodeboronation

If protodeboronation is the dominant side reaction, the focus should be on stabilizing the boronic acid partner.

  • Strategy 1: Use a Stable Boronic Acid Surrogate: N-methyliminodiacetic acid (MIDA) boronates are highly effective for challenging couplings.[1][2] These air-stable crystalline solids slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[1][2]

  • Strategy 2: Optimize the Base and Solvent: The choice of base is critical. Screen a variety of bases, starting with milder options like K₃PO₄ or Cs₂CO₃. The solvent system can also play a role; sometimes, the addition of water is beneficial, but its effect can be substrate-dependent.[1]

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 2-pyridylboronic acids so challenging?

A1: Reactions with 2-pyridylboronic acids are notoriously difficult due to two primary issues. First, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming an inactive complex and "poisoning" it.[1] Second, 2-pyridylboronic acids are often unstable and susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, depleting the reaction of its necessary nucleophile.[1]

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is a decomposition pathway where the C-B bond of the boronic acid is cleaved, typically by a proton source (like water or alcohol) in the reaction mixture, resulting in the formation of the corresponding unsubstituted pyridine.[1] 2-Pyridylboronic acids are particularly prone to this due to an intramolecularly catalyzed process. To minimize it, you can:

  • Use milder bases (e.g., K₃PO₄, NaHCO₃) to slow down the decomposition.[1]

  • Employ stable boronic acid surrogates like N-methyliminodiacetic acid (MIDA) boronates, which release the boronic acid slowly into the reaction mixture.[1][2]

  • Work at lower temperatures, though this may require longer reaction times.[1]

Q3: How does the position of the boronic acid on the pyridine ring affect the reaction?

A3: The position of the boronic acid group significantly impacts reactivity. 2-Pyridylboronic acids are the most challenging due to the proximity of the nitrogen atom to the boronic acid, which facilitates both catalyst poisoning and rapid protodeboronation.[1][3] 3- and 4-Pyridylboronic acids are generally more stable and less problematic as the nitrogen atom is further from the reaction site, reducing its ability to interfere with the catalyst, and the rate of protodeboronation is significantly lower.[1][3]

Q4: Besides the pyridine nitrogen, what are other common sources of catalyst poisoning?

A4: Catalyst activity can be diminished by various impurities that may be present in the reagents or solvents. Common catalyst poisons include compounds containing sulfur, as well as halides, cyanides, and other nitrogen-containing heterocycles.[1] It is crucial to use high-purity reagents and properly degassed solvents to avoid introducing these contaminants.[1]

Data Presentation

Table 1: Effect of Ligand and Additives on the Cross-Coupling of 2-Pyridyl MIDA Boronate with Aryl Chlorides

EntryAryl ChlorideLigand (mol %)Additive (mol %)Base (equiv)SolventTemp (°C)Yield (%)
14-Chloro-N,N-dimethylanilineXPhosPd G2 (5)Cu(OAc)₂ (50)K₃PO₄ (5.0)DMF10094
24-Chloro-1,2-dimethoxybenzeneXPhosPd G2 (5)Cu(OAc)₂ (50)K₃PO₄ (5.0)DMF10091
31-Chloro-2,6-dimethoxybenzeneXPhosPd G2 (5)Cu(OAc)₂ (50)K₃PO₄ (5.0)DMF10065
42-ChloropyridineXPhosPd G2 (5)Cu(OAc)₂ (50)K₃PO₄ (5.0)DMF8085
52-ChlorothiopheneXPhosPd G2 (5)Cu(OAc)₂ (50)K₃PO₄ (5.0)DMF10078

Data compiled from studies on challenging cross-coupling reactions.[2] Note the use of a robust ligand (XPhos) and a copper additive.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3- or 4-Pyridylboronic Acid

This protocol is a robust starting point for less challenging pyridylboronic acids.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 3- or 4-pyridylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography.[1]

Protocol 2: Advanced Protocol for Challenging 2-Pyridylboronic Acid Couplings

This protocol incorporates strategies to overcome catalyst poisoning and protodeboronation.

  • Reagent Preparation: To an oven-dried reaction vessel, add the 2-pyridyl N-methyliminodiacetic acid (MIDA) boronate (1.1 equiv), the aryl halide (1.0 equiv), the base (e.g., K₃PO₄, 3.0 equiv), and the copper(II) acetate additive (0.2 equiv, optional but recommended).[1]

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol% Pd) and a Buchwald-type ligand (e.g., SPhos or XPhos, 4-10 mol%) in a small amount of the reaction solvent under an inert atmosphere.[1]

  • Inert Atmosphere & Assembly: Seal the main reaction vessel, evacuate, and backfill with an inert gas. Add the pre-mixed catalyst solution to the main vessel via syringe.[1]

  • Solvent Addition: Add the remaining degassed solvent (e.g., DMF or dioxane).

  • Reaction: Heat the mixture to 100 °C and stir for 4-24 hours, monitoring for completion.[1]

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizations

CatalystPoisoning ActiveCatalyst Active Pd(0) Catalyst InactiveComplex Inactive Pd-Pyridine Complex (Poisoned Catalyst) ActiveCatalyst->InactiveComplex Poisoning CatalyticCycle Productive Catalytic Cycle ActiveCatalyst->CatalyticCycle Desired Path PyridineNitrogen 2-Pyridyl Boronic Acid (Lewis Basic N) PyridineNitrogen->InactiveComplex Coordination NoReaction Reaction Stalls InactiveComplex->NoReaction

Caption: Catalyst poisoning pathway in Suzuki-Miyaura coupling.

TroubleshootingWorkflow Start Low/No Yield Analyze Analyze Crude Reaction (LC-MS, GC-MS) Start->Analyze Decision Primary Issue? Analyze->Decision Poisoning Catalyst Poisoning Decision->Poisoning Unreacted Starting Materials Protodeboronation Protodeboronation Decision->Protodeboronation Deborylated Pyridine PoisoningSolutions Solutions: - Use Robust Ligands (XPhos) - Add Cu(OAc)₂ - Use Pd Pre-catalyst Poisoning->PoisoningSolutions ProtodeboronationSolutions Solutions: - Use MIDA Boronates - Milder Base (K₃PO₄) - Lower Temperature Protodeboronation->ProtodeboronationSolutions Success Improved Yield PoisoningSolutions->Success ProtodeboronationSolutions->Success

Caption: Troubleshooting workflow for pyridyl cross-coupling.

References

Technical Support Center: 6-Fluoropyridine-2-boronic acid in Palladium-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Fluoropyridine-2-boronic acid in palladium-catalyzed coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura couplings?

A1: The most prevalent side reactions are protodeboronation and homocoupling of the boronic acid.[1][2] Protodeboronation involves the cleavage of the C-B bond, which is replaced by a C-H bond, leading to the formation of 2-fluoropyridine.[2] This side reaction is particularly common with electron-deficient heteroaromatic boronic acids like this compound, especially under basic and heated conditions.[2][3] Homocoupling results in the formation of a symmetrical biaryl product from the boronic acid and is often promoted by the presence of oxygen.[4][5] Catalyst deactivation, due to the coordination of the pyridine nitrogen to the palladium catalyst, can also be a significant issue.[2][4]

Q2: Why is my reaction yield low when using this compound?

A2: Low yields can stem from several factors, primarily the inherent instability of the boronic acid under typical Suzuki-Miyaura conditions.[2][4] The principal causes include:

  • Protodeboronation: This is a major pathway for the consumption of the boronic acid starting material.[2]

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and catalyst/ligand system is critical and highly interdependent. An unsuitable combination can result in poor catalytic turnover.[2]

Q3: How can I minimize protodeboronation?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Optimize Reaction Conditions: Lowering the reaction temperature and using milder bases (e.g., K₃PO₄, Cs₂CO₃) can be effective.[3] While some water can be beneficial for the reaction, excess water can serve as a proton source, so using anhydrous solvents may help.[3]

  • Modify the Boron Reagent: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[3][6][7] MIDA boronates are known for their high stability and slow release of the boronic acid under reaction conditions, which keeps the concentration of the unstable free boronic acid low.[3][7]

  • Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[3]

Q4: What causes the formation of homocoupling byproducts, and how can I prevent it?

A4: Homocoupling of boronic acids is often promoted by the presence of oxygen.[4][5] To minimize this side reaction, it is crucial to ensure that all solvents are thoroughly degassed and that the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).[2][4]

Troubleshooting Guides

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

CauseRecommended Solution
Protodeboronation of Boronic Acid - Lower the reaction temperature.[3]- Use a milder base such as K₃PO₄ or Cs₂CO₃.[2][3]- Use anhydrous solvents to minimize proton sources.[3]- Convert the boronic acid to a more stable pinacol or MIDA ester.[3][7]
Catalyst Deactivation - Use bulky, electron-rich phosphine ligands like XPhos or SPhos to shield the palladium center from coordination by the pyridine nitrogen.[2][4]
Inefficient Transmetalation - Ensure the base is sufficiently strong and soluble in the reaction medium. Cs₂CO₃ or K₃PO₄ can be advantageous.[4]
Poor Substrate Quality - Ensure the purity of the aryl halide and boronic acid, as impurities can poison the catalyst.[1]
Problem 2: Significant Formation of 2-Fluoropyridine (Protodeboronated Byproduct)

Troubleshooting Workflow:

G start High Protodeboronation Detected step1 Lower Reaction Temperature (e.g., from 100°C to 80°C) start->step1 step2 Switch to a Milder Base (e.g., from NaOH to K₃PO₄ or Cs₂CO₃) step1->step2 If problem persists step3 Use Anhydrous Solvents step2->step3 If problem persists step4 Convert to Boronic Ester (Pinacol or MIDA) step3->step4 If problem persists end Problem Resolved step4->end

Caption: Troubleshooting workflow for excessive protodeboronation.

Problem 3: Presence of Homocoupled Byproduct

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Oxygen - Thoroughly degas all solvents and reagents before use.[2][4]- Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
Catalyst System - In some cases, the choice of palladium source and ligand can influence the extent of homocoupling. Screening different catalyst systems may be beneficial.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Na₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and Na₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Under a positive flow of inert gas, add Pd(dppf)Cl₂.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling Using this compound Pinacol Ester to Minimize Protodeboronation

Materials:

  • Aryl halide (1.0 mmol)

  • This compound pinacol ester (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (3.0 mmol)

  • Toluene (3 mL, degassed)

  • Water (0.3 mL, degassed)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the aryl halide and the this compound pinacol ester.

  • Add the degassed toluene and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathways and Mechanisms

Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Side Reactions:

Suzuki_Cycle cluster_suzuki Suzuki-Miyaura Cycle cluster_side Side Reactions A Pd(0)Ln B Oxidative Addition (Ar-Pd(II)-X)Ln A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')Ln B->C Ar'-B(OH)₂ Base H Catalyst Deactivation B->H Pyridine-N Coordination D Reductive Elimination C->D D->A Ar-Ar' E Ar'-B(OH)₂ F Protodeboronation (Ar'-H) E->F H⁺ Source (e.g., H₂O) G Homocoupling (Ar'-Ar') E->G O₂

Caption: Suzuki-Miyaura catalytic cycle with key side reactions of the boronic acid.

References

Optimizing reaction conditions for 6-Fluoropyridine-2-boronic acid with sterically hindered substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki-Miyaura coupling of 6-Fluoropyridine-2-boronic acid, particularly with sterically hindered substrates.

Troubleshooting Guide

Issue 1: Low to No Product Yield

Low or no yield of the desired coupled product is the most common issue. This can stem from several factors related to the inherent instability of the boronic acid and suboptimal reaction conditions.

Possible Causes and Solutions:

  • Protodeboronation: this compound is susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is often accelerated by high temperatures and strong bases.[2][3]

    • Solution 1: Use a Milder Base. Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[2][3]

    • Solution 2: Lower the Reaction Temperature. If the chosen catalyst is active enough, attempt the reaction at a lower temperature (e.g., 60-80 °C).[3]

    • Solution 3: Use a Boronic Ester. Convert the boronic acid to a more stable pinacol or MIDA (N-methyliminodiacetic acid) boronate ester.[3][4][5] MIDA boronates are particularly stable and offer a slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[3][5]

  • Inefficient Catalytic Cycle: Steric hindrance from the substrate can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

    • Solution 1: Employ Bulky, Electron-Rich Ligands. Ligands like XPhos, SPhos, RuPhos, or N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically hindered substrates as they accelerate these crucial steps.[6][7][8]

    • Solution 2: Choose an Appropriate Palladium Precatalyst. Pre-formed catalysts like XPhos Pd G3 or other palladacycles can be more robust and efficient than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition.[2]

    • Solution: Use Bulky Ligands. The steric bulk of ligands like XPhos or SPhos can hinder the coordination of the pyridine nitrogen to the palladium catalyst.[2]

Issue 2: Significant Formation of Side Products

The appearance of significant side products can complicate purification and reduce the yield of the desired product.

Common Side Products and Mitigation Strategies:

  • Homocoupling of the Boronic Acid: This side reaction can be promoted by the presence of oxygen.

    • Solution: Ensure Inert Atmosphere. Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Protodeboronated Starting Material: The primary byproduct is often the 2-fluoropyridine resulting from the decomposition of the boronic acid.

    • Solution: Follow the recommendations for preventing protodeboronation outlined in Issue 1 .

Issue 3: Reaction Stalls or is Sluggish

Even with the correct reagents, the reaction may proceed slowly or not reach completion.

Troubleshooting Stalled Reactions:

  • Poor Reagent Purity or Stability: Boronic acids can degrade over time.

    • Solution: Use Fresh Reagents. Ensure the this compound (or its ester derivative) and the aryl halide are of high purity.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solubilizing the reagents and influencing the reaction pathway.

    • Solution: Screen Different Solvents. While mixtures of dioxane/water or THF/water are common, other solvents like toluene may be effective. The water content should be carefully optimized, as excess water can promote protodeboronation.[2][3]

  • Insufficient Catalyst Loading: For particularly challenging substrates, a higher catalyst loading may be necessary.

    • Solution: Increase Catalyst Loading. A modest increase in the palladium catalyst and ligand concentration (e.g., from 1-2 mol% to 3-5 mol%) can improve the reaction rate.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound so challenging, especially with sterically hindered partners?

A1: The challenges arise from a combination of factors. Firstly, 2-pyridylboronic acids are notoriously unstable and prone to protodeboronation.[1] The electron-withdrawing nature of the fluorine atom in this compound can further influence its reactivity.[9] Secondly, steric hindrance from bulky substrates slows down key steps in the catalytic cycle, requiring more forcing conditions and specialized, sterically demanding ligands to achieve good yields.[6][8]

Q2: Should I use the boronic acid directly or convert it to an ester?

A2: For challenging couplings, especially with sterically hindered substrates, using a more stable boronic ester derivative like a pinacol or MIDA ester is highly recommended.[3][4][5] This minimizes the concentration of the unstable free boronic acid in the reaction mixture, thereby suppressing protodeboronation and often leading to higher and more reproducible yields.[3][5]

Q3: What is the best palladium catalyst and ligand combination to start with?

A3: A good starting point for sterically hindered substrates is a combination of a palladium precatalyst like Pd₂(dba)₃ or a palladacycle (e.g., XPhos Pd G3) with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[2][6][8] These ligands have demonstrated high efficacy in promoting the coupling of challenging substrates.

Q4: How critical is the choice of base?

A4: The base is critical. It is required to activate the boronic acid for transmetalation, but strong bases can accelerate the undesirable protodeboronation side reaction.[2][3] Therefore, a careful screening of bases is often necessary. Milder bases like K₃PO₄ and Cs₂CO₃ are generally preferred for this type of substrate.[2]

Q5: What are the ideal solvent conditions?

A5: A mixture of an organic solvent and water is typically used. Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[4][6] The water is important for dissolving the inorganic base and facilitating the transmetalation step. However, the amount of water should be carefully controlled to avoid excessive protodeboronation.[2][3]

Data Presentation

Table 1: Recommended Reaction Parameters for Suzuki-Miyaura Coupling of this compound Derivatives with Sterically Hindered Aryl Halides

ParameterRecommended ConditionsRationale
Boron Reagent Pinacol or MIDA boronate esterIncreased stability, minimizes protodeboronation.[3][4][5]
Palladium Source Pd₂(dba)₃ or XPhos Pd G3 (1-3 mol%)Robust and efficient precatalysts.
Ligand XPhos, SPhos, or RuPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich ligands for hindered substrates.[2][6][8]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Milder bases to suppress protodeboronation.[2]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 to 10:1) or Toluene/H₂OCommon solvent systems for Suzuki couplings.[4][6]
Temperature 80-110 °CA balance between reaction rate and substrate stability.
Atmosphere Inert (Nitrogen or Argon)Prevents oxygen-induced side reactions.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound Pinacol Ester with a Sterically Hindered Aryl Bromide
  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the sterically hindered aryl bromide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2.2-4.4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 5:1 ratio) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

troubleshooting_workflow start Low/No Yield in Suzuki Coupling check_protodeboronation Potential Protodeboronation? start->check_protodeboronation Check First solution_protodeboronation Use Milder Base (K₃PO₄) Lower Temperature Use Boronic Ester (Pinacol/MIDA) check_protodeboronation->solution_protodeboronation Yes check_catalyst Inefficient Catalyst System? check_protodeboronation->check_catalyst No end_goal Improved Yield solution_protodeboronation->end_goal solution_catalyst Use Bulky Ligand (XPhos, SPhos) Use Robust Precatalyst check_catalyst->solution_catalyst Yes check_deactivation Catalyst Deactivation? check_catalyst->check_deactivation No solution_catalyst->end_goal solution_deactivation Employ Bulky Ligands to Block Pyridine Coordination check_deactivation->solution_deactivation Yes check_deactivation->end_goal No, review all parameters solution_deactivation->end_goal

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation (Pyr-B(OR)₂ + Base) pd_complex->transmetalation diaryl_pd Ar-Pd(II)L₂-Pyr transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Pyr reductive_elimination->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Removal of Boronic Acid Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boronic acid and its byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common boronic acid-related byproducts I might encounter?

A1: The two most prevalent byproducts are boroxines and protodeboronation products.

  • Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules. This is a reversible process favored by anhydrous conditions or heat. While sometimes competent coupling partners themselves, their formation can complicate stoichiometry and purification.

  • Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This side reaction is common in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and can be promoted by strong bases, high temperatures, and the presence of water.[1]

Q2: I suspect boroxine formation in my reaction. How can I address this?

A2: Since boroxine formation is an equilibrium reaction driven by the removal of water, you can shift the equilibrium back to the boronic acid by introducing a controlled amount of water to your reaction mixture or during the workup.[2][3] Recrystallization from a solvent system containing water can also hydrolyze boroxines back to the corresponding boronic acid.

Q3: My boronic acid is prone to protodeboronation. What strategies can I employ to minimize this?

A3: To minimize protodeboronation, consider the following strategies:[1]

  • Use milder reaction conditions: Lowering the reaction temperature and using a weaker base (e.g., K₂CO₃, KF) can significantly reduce the rate of protodeboronation.

  • Employ anhydrous conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can be beneficial.

  • Use a protected boronic acid derivative: MIDA (N-methyliminodiacetic acid) boronates or potassium trifluoroborate salts can act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[1]

Q4: My crude product is an oil, so recrystallization is not an option. What are the best alternative purification methods?

A4: For oily products, several effective purification techniques are available:

  • Aqueous Extraction (Basic Wash): If your product is stable to basic conditions, a wash with an aqueous base like 1-2 M NaOH can convert the acidic boronic acid byproduct into a highly water-soluble boronate salt, which will partition into the aqueous layer.[4][5]

  • Column Chromatography: While boronic acids can sometimes streak or stick to silica gel, this can be mitigated by using a less acidic stationary phase like neutral alumina or by impregnating the silica gel with boric acid.[6][7][8]

  • Scavenger Resins: Solid-supported scavengers with diol or diethanolamine (DEAM) functionalities are highly effective at selectively binding and removing boronic acids from solution by simple filtration.[9][10]

Q5: Are there any safety concerns I should be aware of regarding boronic acids?

A5: While historically considered relatively benign, recent studies have raised concerns about the potential mutagenic activity of some boronic acids.[9][11] It is therefore prudent to handle all boronic acids and their byproducts with appropriate personal protective equipment (PPE) and to work in a well-ventilated fume hood. Efforts should be made to minimize their presence in final products, especially in a drug development context.

Troubleshooting Guides

Issue 1: Poor Separation of Boronic Acid Byproducts During Column Chromatography
Symptom Possible Cause Suggested Solution
Streaking or tailing of the boronic acid on TLC and column. The acidic silanol groups on standard silica gel can strongly interact with the Lewis acidic boronic acid.1. Use boric acid-impregnated silica gel: This suppresses the over-adsorption of boronic esters.[2][6][8] 2. Switch to a different stationary phase: Neutral alumina can be a good alternative for the purification of boronate esters.[7] 3. Modify the eluent: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid can sometimes improve the chromatography, provided it is compatible with your desired compound.[7]
Product and byproduct co-elute. The polarity of the desired product and the boronic acid byproduct are too similar.1. Derivatize the boronic acid: Convert the boronic acid to a more polar boronate salt with a basic wash before chromatography. 2. Use a different chromatography mode: Consider reverse-phase chromatography (e.g., C18) if the polarity difference is more pronounced in a polar mobile phase.[12]
Issue 2: Incomplete Removal of Boronic Acid Byproducts by Aqueous Extraction
Symptom Possible Cause Suggested Solution
Boronic acid remains in the organic layer after a basic wash. 1. The aqueous base is not concentrated enough. 2. Insufficient mixing of the two phases. 3. The boronic acid is particularly lipophilic.1. Increase the concentration of the basic solution: Use a 1-2 M solution of NaOH or K₂CO₃.[4] 2. Increase the number of extractions: Perform 2-3 washes with the basic solution. 3. Improve mixing: Ensure vigorous shaking of the separatory funnel for adequate contact between the phases. 4. Consider a sorbitol extraction: Sorbitol can complex with the boronic acid and pull it into the aqueous layer.[12]
Emulsion formation during extraction. High concentration of reagents or vigorous shaking can sometimes lead to emulsions.1. Add brine (saturated aqueous NaCl): This can help to break up emulsions. 2. Filter the mixture through a pad of Celite.

Data Presentation: Comparison of Purification Methods

Purification Method Typical Recovery/Efficiency Advantages Disadvantages Best Suited For
Aqueous Extraction (Basic Wash) Generally high for removal (>95%), but product recovery can be lower if the product has some water solubility.Simple, inexpensive, and scalable.Product must be stable to basic conditions; can lead to emulsions.Neutral or basic organic compounds that are insoluble in water.
Recrystallization Can be very high (>90% for the purified product), but yield is dependent on the solubility difference between the product and impurities.[13]Can provide very pure material; scalable.Only applicable to solid products; some product is always lost in the mother liquor.[13]Solid products with significantly different solubility profiles from the boronic acid byproducts.
Column Chromatography Variable (60-95%), can be lower due to streaking or irreversible adsorption of the boronic acid on the stationary phase.[14]Widely applicable to a range of compounds.Can be time-consuming and use large volumes of solvent; boronic acids can be problematic on silica.Purification of products with different polarities from the boronic acid byproducts; suitable for both solid and oily products.
Scavenger Resins (e.g., DEAM, Diol) Very high removal efficiency (>99% in some cases).[15]High selectivity for boronic acids; simple filtration-based workup; compatible with automated synthesis.[9]Resins can be expensive; may require optimization of equivalents and reaction time.Reactions where complete removal of boronic acid is critical; high-throughput synthesis.
Derivatization (e.g., with Diethanolamine) High, as the adduct often precipitates in high yield (>90%).[16]Can provide highly pure crystalline solids; the adduct can sometimes be used directly in subsequent steps.Requires an additional reaction step and subsequent liberation of the boronic acid if needed.When other methods fail, or when a crystalline derivative is desired for purification or characterization.
Liquid-Liquid Extraction (with specific alcohols) Can be very high (>98% removal of boric acid from aqueous solutions).[17]Can be highly efficient for specific applications.Often requires multiple extraction stages and specific solvent systems; may not be as general as other methods.Large-scale industrial processes or specific cases where a suitable solvent system is known.

Experimental Protocols

Protocol 1: Removal of Boronic Acid Byproducts via Basic Aqueous Wash

This method is effective for products that are stable under basic conditions and have low solubility in water.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate completely. The boronic acid will be converted to its water-soluble boronate salt and will be in the upper aqueous layer (if the organic solvent is denser than water) or the lower aqueous layer (if the organic solvent is less dense than water).

  • Collection: Drain the organic layer.

  • Repeat: Repeat the extraction of the organic layer with the 1 M NaOH solution two more times to ensure complete removal of the boronic acid.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification of a Boronate Ester using Boric Acid-Impregnated Silica Gel

This protocol is useful when standard silica gel chromatography leads to streaking or decomposition of the boronate ester.

  • Preparation of Boric Acid-Impregnated Silica Gel:

    • In a round-bottom flask, combine silica gel (e.g., 100 g) and boric acid (e.g., 10 g).

    • Add enough ethanol to form a slurry.

    • Stir the slurry for 2 hours at room temperature.

    • Remove the ethanol by rotary evaporation until a free-flowing powder is obtained.

    • Dry the silica gel in an oven at 100 °C overnight.[8]

  • Column Packing: Pack a chromatography column with the prepared boric acid-impregnated silica gel using your desired eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions as you would for standard column chromatography.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Removal of Boronic Acid using a Diethanolamine (DEAM) Scavenger Resin

This method provides a simple and efficient way to remove boronic acids by filtration.

  • Dissolution: Dissolve the crude reaction mixture in a suitable anhydrous organic solvent (e.g., dichloromethane, THF) in a flask.

  • Addition of Scavenger Resin: Add the diethanolamine (DEAM) functionalized silica resin (typically 2-4 equivalents relative to the boronic acid) to the solution.

  • Stirring: Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the removal of the boronic acid from the solution by TLC or LC-MS.

  • Filtration: Once the boronic acid is no longer detected in the solution, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

Removal_of_Boronic_Acid_Byproducts cluster_workflow General Purification Workflow cluster_methods Purification Methods start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve purification_choice Select Purification Method dissolve->purification_choice basic_wash Basic Aqueous Wash purification_choice->basic_wash Product is base-stable chromatography Column Chromatography purification_choice->chromatography General purpose scavenger Scavenger Resin purification_choice->scavenger High selectivity needed recrystallization Recrystallization (if solid) purification_choice->recrystallization Product is solid end Purified Product basic_wash->end chromatography->end scavenger->end recrystallization->end

Caption: A logical workflow for selecting a suitable method for the removal of boronic acid byproducts.

Basic_Aqueous_Wash_Workflow start Crude Product in Organic Solvent add_base Add 1M NaOH(aq) start->add_base shake Shake & Vent add_base->shake separate Separate Layers shake->separate organic_layer Organic Layer (Product) separate->organic_layer aqueous_layer Aqueous Layer (Boronate Salt) separate->aqueous_layer wash_brine Wash with Brine organic_layer->wash_brine dry Dry (Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Experimental workflow for the removal of boronic acid byproducts using a basic aqueous wash.

Scavenger_Resin_Workflow start Crude Product in Anhydrous Solvent add_resin Add DEAM Scavenger Resin start->add_resin stir Stir (1-24 h) add_resin->stir filter Filter stir->filter resin_waste Resin with Bound Boronic Acid (Waste) filter->resin_waste filtrate Filtrate (Product) filter->filtrate concentrate Concentrate filtrate->concentrate end Purified Product concentrate->end

Caption: Experimental workflow for the removal of boronic acid byproducts using a scavenger resin.

References

Improving the stability of 6-Fluoropyridine-2-boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoropyridine-2-boronic acid. The information provided is intended to help improve the stability of this compound in solution during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Issue Potential Cause Recommended Solution
Low or inconsistent yields in cross-coupling reactions (e.g., Suzuki-Miyaura) Degradation of the boronic acid in the reaction mixture. 2-pyridylboronic acids are known to be unstable.[1]1. Use a stabilizing agent: Convert the boronic acid to a more stable boronate ester, such as an N-methyliminodiacetic acid (MIDA) ester.[2][3] MIDA boronates are air-stable solids that slowly release the boronic acid under reaction conditions.[2][3] 2. Optimize reaction pH: Avoid neutral pH where 2-pyridylboronic acids are particularly unstable due to their zwitterionic form.[1] Suzuki-Miyaura reactions typically require basic conditions, which can also influence stability.[4] 3. Use fresh solution: Prepare solutions of the boronic acid immediately before use.
Appearance of unexpected byproducts in analysis (e.g., HPLC, NMR) Protodeboronation, the cleavage of the carbon-boron bond, is a common degradation pathway for arylboronic acids.[1][4]1. Confirm byproduct identity: The expected byproduct of protodeboronation is 2-fluoropyridine. Use an analytical standard to confirm its presence. 2. Minimize water content: Use anhydrous solvents and handle the compound under an inert atmosphere (e.g., argon or nitrogen) to reduce hydrolysis. 3. Control temperature: Store solutions at low temperatures (e.g., 0-4 °C) and minimize heating during experiments unless required by the protocol.
Precipitate formation in solution Formation of boroxines (cyclic anhydrides) due to dehydration of the boronic acid.1. Use anhydrous solvents: Ensure all solvents are rigorously dried before use. 2. Store properly: Keep the solid boronic acid and its solutions under a dry, inert atmosphere.
Inconsistent analytical results (e.g., varying concentrations over time) Ongoing degradation of the boronic acid in the analytical sample solution.1. Analyze samples immediately: Prepare and analyze samples as quickly as possible. 2. Use a suitable solvent: Dissolve the sample in a non-aqueous, aprotic solvent for analysis if the method allows.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in solution?

A1: The instability of this compound is primarily due to its susceptibility to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][4] This is a known issue for many heteroarylboronic acids, particularly those with a nitrogen atom at the 2-position of a pyridine ring.[1] At neutral pH, 2-pyridylboronic acids can exist in a zwitterionic form, which is highly prone to rapid protodeboronation.[1]

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathways are:

  • Protodeboronation: Cleavage of the C-B bond to form 2-fluoropyridine. This is often accelerated by acidic or basic conditions and the presence of water.[1][4]

  • Oxidation: The carbon-boron bond can be susceptible to oxidative cleavage.[5]

  • Dehydration: Three molecules of the boronic acid can lose three molecules of water to form a cyclic trimeric anhydride called a boroxine.

Q3: How can I improve the stability of this compound in my experiments?

A3: Several strategies can be employed:

  • Formation of Boronate Esters: Converting the boronic acid to a boronate ester is a highly effective method of stabilization. N-methyliminodiacetic acid (MIDA) esters are particularly noteworthy as they are typically crystalline, air-stable solids that can be easily handled and stored.[2][3][6] These esters slowly release the active boronic acid under the reaction conditions. Esters formed with diols, such as pinacol, can also offer increased stability.

  • Control of pH: Since instability is heightened at neutral pH, adjusting the pH of your solution can help. The optimal pH will depend on the specific experimental conditions.

  • Use of Anhydrous Conditions: Minimizing the presence of water by using dry solvents and working under an inert atmosphere can reduce the rate of hydrolysis and subsequent degradation.

  • Low Temperature: Storing solutions at reduced temperatures (e.g., in a refrigerator or on ice) can slow down the degradation process.

Q4: How should I store solutions of this compound?

A4: For short-term storage, solutions should be kept in a tightly sealed container, protected from light, at a low temperature (0-4 °C), and preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, it is best to store the compound as a solid under the same conditions or as a more stable derivative like a MIDA boronate ester.[2][3]

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: The stability of this compound can be monitored using:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of its concentration over time.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to observe the disappearance of signals corresponding to the starting material and the appearance of signals from degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying and quantifying the parent compound and its degradation products with high sensitivity and specificity.

Data Presentation

The following table summarizes the pH-dependent stability of 2-pyridylboronic acid, which serves as a close structural analog to this compound. The data highlights the extreme instability at neutral pH.

pHHalf-life (t₁/₂) at 70°CPredominant SpeciesDegradation Pathway
1> 1 weekPyridinium boronic acidSlow acid-catalyzed protodeboronation
7~25-50 secondsZwitterionRapid unimolecular fragmentation
12> 1 weekPyridyl boronateSlow base-catalyzed protodeboronation

Data adapted from studies on 2-pyridylboronic acid by Cox, P. A., et al. (2016).[1][10]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound in a given solution.

1. Objective: To quantify the concentration of this compound over time and detect the formation of its primary degradation product, 2-fluoropyridine.

2. Materials:

  • This compound

  • 2-Fluoropyridine (as a reference standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate buffer components)

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with a UV detector and a C18 reversed-phase column

3. Method:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

    • Prepare a stock solution of 2-fluoropyridine in the same solvent.

    • Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation for Stability Study:

    • Prepare a solution of this compound at a known concentration in the solvent system you wish to study (e.g., reaction buffer, formulation vehicle).

    • Divide the solution into several vials for analysis at different time points.

    • Store the vials under the desired conditions (e.g., specific temperature, light exposure).

  • HPLC Analysis:

    • Set the column temperature (e.g., 30 °C).

    • Set the UV detection wavelength (a preliminary scan should be run to determine the optimal wavelength).

    • Inject the standards to generate a calibration curve.

    • At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), inject a sample from the stability study.

  • Data Analysis:

    • Identify and integrate the peaks for this compound and 2-fluoropyridine.

    • Use the calibration curve to determine the concentration of the boronic acid at each time point.

    • Plot the concentration of this compound versus time to determine the degradation rate.

Protocol 2: Preparation of this compound MIDA ester

This protocol describes the synthesis of the stable MIDA ester derivative.

1. Objective: To convert the unstable this compound into its air-stable MIDA boronate for improved storage and handling.

2. Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Dehydrating agent (e.g., molecular sieves or use of a Dean-Stark apparatus)

  • Standard laboratory glassware for organic synthesis

  • Purification supplies (e.g., silica gel for chromatography, recrystallization solvents)

3. Method:

  • Combine this compound (1 equivalent) and N-methyliminodiacetic acid (1.1 equivalents) in a round-bottom flask.

  • Add an anhydrous solvent such as DMF.

  • Heat the mixture (e.g., to 80-100 °C) with a method to remove water, such as a Dean-Stark trap or by adding activated molecular sieves.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting boronic acid is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Isolate the crude product by removing the solvent under reduced pressure.

  • Purify the MIDA ester by column chromatography on silica gel or by recrystallization.

  • Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Visualizations

degradation_pathways BA This compound FP 2-Fluoropyridine BA->FP Protodeboronation (+H₂O) Boroxine Boroxine (Trimer) BA->Boroxine Dehydration (-H₂O) Oxidized Oxidized Products BA->Oxidized Oxidation stabilization_workflow cluster_0 Problem: Unstable Boronic Acid cluster_1 Stabilization Strategy cluster_2 Result: Stable Intermediate cluster_3 Application BA This compound (Unstable in solution) MIDA React with N-methyliminodiacetic acid (MIDA) BA->MIDA MIDA_ester MIDA Boronate Ester (Air-stable, crystalline solid) MIDA->MIDA_ester Reaction Cross-Coupling Reaction (Slow release of boronic acid) MIDA_ester->Reaction hplc_workflow A Prepare Solution of This compound B Incubate under Test Conditions (T, pH, etc.) A->B C Take Aliquots at Defined Time Points (t₀, t₁, t₂, ...) B->C D Inject into HPLC System C->D E Separate Compound and Degradants D->E F Quantify Peak Areas E->F G Plot Concentration vs. Time F->G H Determine Degradation Rate G->H

References

Technical Support Center: Suzuki-Miyaura Reactions with Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving fluorinated pyridines.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a fluorinated pyridine is resulting in a low yield. What are the common causes?

A1: Low yields in Suzuki-Miyaura couplings of fluorinated pyridines can stem from several factors. The electron-withdrawing nature of fluorine can deactivate the pyridine ring, making the reaction more challenging.[1] Common issues include suboptimal reaction conditions, catalyst deactivation, and side reactions like protodeboronation.[2][3] The choice of catalyst, ligand, base, and solvent system is critical and highly interdependent.[3][4]

Q2: I am observing a significant amount of a byproduct corresponding to the protonated version of my fluorinated pyridine boronic acid/ester. What is this side reaction and how can I minimize it?

A2: This side reaction is known as protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2][5] This is a common issue, particularly with electron-deficient heteroaromatic boronic acids like those derived from fluorinated pyridines, especially under basic and heated conditions.[2][5] To minimize this, you can try using milder bases, lower reaction temperatures, or switching from a boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester.[2][5]

Q3: How does the position of the fluorine atom on the pyridine ring affect the reaction?

A3: The position of the fluorine atom significantly influences the electronic properties of the pyridine ring and, consequently, its reactivity. Fluorine's strong electron-withdrawing effect can decrease the electron density of the pyridine ring, which can impact the efficiency of the Suzuki-Miyaura coupling.[1] This can make the transmetalation step of the catalytic cycle, often the rate-limiting step, more difficult.[1]

Q4: Can I use a fluorinated pyridine as the electrophilic partner (with a halide or triflate leaving group)?

A4: Yes, fluorinated pyridyl halides or triflates are commonly used as electrophilic partners in Suzuki-Miyaura reactions. However, the reactivity can be influenced by the nature of the leaving group (I > Br > Cl > F) and the electronic properties of the fluorinated pyridine ring.[6] For less reactive chlorides, more active catalyst systems with bulky, electron-rich phosphine ligands may be required.[4][7]

Q5: What are the best practices for setting up a Suzuki-Miyaura reaction with these substrates?

A5: It is crucial to use anhydrous solvents and reagents, as excess water can promote protodeboronation.[2] The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[6][8] Proper degassing of the solvent is also important.[9] A systematic optimization of the catalyst, ligand, base, and solvent for your specific substrates is highly recommended.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low to No Product Yield

If you are experiencing low or no yield, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Yield Observed catalyst Optimize Catalyst & Ligand start->catalyst base Optimize Base catalyst->base solvent Optimize Solvent base->solvent temperature Adjust Temperature solvent->temperature boron Switch to Boronic Ester (Pinacol or MIDA) temperature->boron solved Problem Solved? boron->solved end Successful Coupling solved->end Yes reassess Re-evaluate Substrates & Reaction Design solved->reassess No

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions of fluorinated pyridines.

Detailed Recommendations:

  • Catalyst and Ligand System: For electron-deficient fluorinated pyridines, standard catalysts like Pd(PPh₃)₄ may be inefficient.[4] Consider using more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos, which can facilitate the challenging oxidative addition and reductive elimination steps.[4]

  • Base Selection: The choice of base is crucial for the transmetalation step. While common bases like K₂CO₃ or K₃PO₄ can be effective, stronger bases like Cs₂CO₃ might be necessary due to their higher solubility.[4] Fluoride sources such as CsF can also promote the reaction.[4]

  • Solvent System: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used to dissolve both the organic substrates and the inorganic base.[4] The optimal solvent system may need to be determined empirically.

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[2] An optimal temperature that balances reaction rate and stability should be found.

Problem 2: Significant Protodeboronation

If you are observing significant protodeboronation, here are some strategies to mitigate this side reaction:

Troubleshooting Workflow for Protodeboronation

ProtodeboronationTroubleshooting start High Protodeboronation Observed boron_reagent Switch to Boronic Ester (Pinacol or MIDA) start->boron_reagent base Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) boron_reagent->base temperature Lower Reaction Temperature base->temperature water Use Anhydrous Conditions temperature->water catalyst Use Highly Active Catalyst water->catalyst solved Problem Solved? catalyst->solved end Minimized Protodeboronation solved->end Yes reassess Re-evaluate Reaction Strategy solved->reassess No

Caption: A troubleshooting workflow for minimizing protodeboronation.

Detailed Recommendations:

  • Switch to a Boronic Ester: Converting the boronic acid to a more stable derivative is a highly effective strategy.[2] Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates offer increased stability against protodeboronation.[2]

  • Optimize Reaction Conditions:

    • Lower the Temperature: Higher temperatures accelerate protodeboronation.[2] Try running the reaction at a lower temperature if your catalyst system is active enough.

    • Use a Milder Base: Strong bases can promote protodeboronation.[2] Consider switching to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[2]

    • Anhydrous Conditions: While a small amount of water can be beneficial, excess water can serve as a proton source, leading to protodeboronation.[2] Using anhydrous solvents and reagents can be helpful.[2]

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings involving fluorinated pyridines and related compounds.

Table 1: Effect of Solvent on Yield

EntrySolventTemperature (°C)Yield (%)
1Toluene100<5
2Toluene/H₂O (4:1)10033
3Dioxane10041
4Dioxane/H₂O (4:1)10074
5EtOH6511

Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol). Data extracted from Rueda-Espinosa et al.[9][10][11]

Table 2: Effect of Base on Yield

EntryBaseSolventYield (%)
1Na₃PO₄Dioxane/H₂O (4:1)75
2K₃PO₄Dioxane/H₂O (4:1)11
3CsFDioxane/H₂O (4:1)58
4K₂CO₃Dioxane/H₂O (4:1)25
5NaOHDioxane/H₂O (4:1)5

Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), in a 4:1 dioxane/water mixture. Data extracted from Rueda-Espinosa et al.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Pyridyl Halide with an Arylboronic Acid

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add the fluorinated pyridyl halide (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., SPhos, XPhos, 2-4 mol%).[8]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.[2][8]

  • Solvent Addition: Add degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.[8]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[8]

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Impact of base selection on the efficiency of 6-Fluoropyridine-2-boronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 6-Fluoropyridine-2-boronic acid. This guide provides detailed answers to frequently asked questions and troubleshooting strategies to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?

The primary role of the base is to activate the this compound for the crucial transmetalation step in the catalytic cycle.[1] It achieves this by converting the neutral, less reactive boronic acid into a more nucleophilic anionic borate species (e.g., [F-Pyr-B(OH)3]⁻).[1][2] This borate anion then efficiently transfers its pyridyl group to the palladium catalyst. Additionally, the base plays a role in the formation of the active palladium complex and can accelerate the final reductive elimination step.[3]

Q2: What are the most common bases used for this type of coupling, and what is a good starting point?

A variety of inorganic bases are commonly employed, including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., KF, CsF).[4] For substrates like this compound, which can be sensitive, a milder base such as potassium phosphate (K₃PO₄) is often an excellent starting point.[5] It is effective at promoting the reaction while minimizing potential side reactions.

Q3: Why is base selection particularly critical for this compound?

Base selection is critical due to the inherent properties of this substrate. Heteroaryl boronic acids, especially electron-deficient ones, are susceptible to a major side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced with a hydrogen.[5][6] Furthermore, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[5] The choice of base can significantly influence the rates of these undesired pathways. Using an overly strong or poorly soluble base can accelerate decomposition, leading to low yields.[5]

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields with this compound are typically traced back to two main issues: protodeboronation and catalyst inhibition.[5]

  • Protodeboronation: This is the premature cleavage of the C-B bond. To mitigate this, consider switching to a milder base like K₃PO₄ or Cs₂CO₃, as strong bases can accelerate this decomposition.[5] Also, ensure you are using anhydrous solvents, as excessive water can promote this side reaction, although a small amount is often beneficial for dissolving the base.[5]

  • Catalyst Inhibition: The pyridine nitrogen can bind to the palladium center, deactivating the catalyst. Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can sterically shield the palladium, preventing this inhibitory interaction and promoting the desired catalytic cycle.[5]

  • Suboptimal Conditions: Ensure the reaction is run under a thoroughly inert atmosphere (argon or nitrogen) as oxygen can lead to side reactions.[5] Optimizing the reaction temperature is also key; while heat increases the reaction rate, it can also accelerate the decomposition of the boronic acid.[5]

Q5: I am observing a significant amount of a byproduct that appears to be 2-Fluoropyridine. How can I minimize this?

The formation of 2-Fluoropyridine is a direct result of protodeboronation.[5] This is a very common issue with electron-deficient heteroaryl boronic acids.

Solutions:

  • Base Selection: This is the most critical parameter. Avoid strong bases like NaOH or NaOtBu. Use milder, non-nucleophilic bases such as K₃PO₄ or K₂CO₃.

  • Reaction Time & Temperature: Do not let the reaction run for an excessively long time or at a higher temperature than necessary. Monitor the reaction's progress by TLC or LC-MS and stop it once the starting material is consumed.[5] Prolonged exposure to basic conditions at high temperatures will increase the rate of protodeboronation.[6]

  • Water Content: While Suzuki couplings often benefit from aqueous conditions to dissolve the inorganic base, too much water can facilitate protodeboronation. If using a solvent mixture like dioxane/water, try reducing the proportion of water or ensure solvents are anhydrous if using a base like K₃PO₄ that has some solubility in organic solvents.[5]

Q6: My purification is complicated by a homo-coupled (bipyridine) byproduct. What causes this and how can I prevent it?

The formation of a homo-coupled product (in this case, 6,6'-Difluoro-2,2'-bipyridine) from the boronic acid is typically promoted by the presence of oxygen.[7] This side reaction consumes your starting material and can be difficult to separate from the desired product.

Solutions:

  • Thorough Degassing: This is the most effective way to prevent homo-coupling. Ensure your solvent is rigorously degassed before use by methods such as sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5][7] The reaction flask should also be evacuated and backfilled with an inert gas multiple times before adding the catalyst and solvent.[5]

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homo-coupling compared to Pd(II) sources like Pd(OAc)₂, which require an in-situ reduction step that can sometimes favor side reactions.[4][8]

  • Reaction Setup: Pre-heating the mixture of the aryl halide, base, and solvent before adding the boronic acid and catalyst can sometimes minimize the opportunity for the boronic acid to homo-couple.[7]

Data Presentation

The following table summarizes data from a study on the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (PyFluor) with 2-thiopheneboronic acid, using various bases. While not identical to this compound, PyFluor is a structurally related electrophile, and these results provide a valuable illustration of how base selection can significantly impact reaction yield.

Table 1: Effect of Base on the Yield of a Suzuki-Miyaura Coupling

Entry Base Solvent System Temperature (°C) Yield (%)*
1 Li₃PO₄ Dioxane / 20% Water 100 12
2 Na₃PO₄ Dioxane / 20% Water 100 82
3 K₃PO₄ Dioxane / 20% Water 100 79
4 NaF Dioxane / 20% Water 100 48
5 KF Dioxane / 20% Water 100 66
6 CsF Dioxane / 20% Water 100 81
7 Li₂CO₃ Dioxane / 20% Water 100 75
8 Na₂CO₃ Dioxane / 20% Water 100 70
9 K₂CO₃ Dioxane / 20% Water 100 69

| 10 | Cs₂CO₃ | Dioxane / 20% Water | 100 | 58 |

*Data adapted from a study on the coupling of pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid.[1][9] Yields are illustrative and will vary based on specific substrates and conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound:

This protocol is a starting point and should be optimized for each specific aryl halide partner.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (Pd(OAc)₂, 0.02 mmol) and the ligand (SPhos, 0.04 mmol).[1]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water) via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.[1]

Visualizations

Base_Selection_Workflow cluster_start Start: Reaction Setup cluster_screening Base Screening cluster_analysis Analysis & Troubleshooting start Substrates: This compound + Aryl Halide base_choice Select Initial Base start->base_choice mild_base Mild Base (Recommended Start) K₃PO₄ or K₂CO₃ base_choice->mild_base Default strong_base Stronger Base Cs₂CO₃ or Fluorides (CsF/KF) base_choice->strong_base If mild fails run_reaction Run Reaction & Analyze Outcome mild_base->run_reaction strong_base->run_reaction low_yield Low Yield / Decomposition? run_reaction->low_yield No good_yield Good Yield run_reaction->good_yield Yes troubleshoot Troubleshoot: - Check ligand & solvent - Lower temperature - Switch to milder base low_yield->troubleshoot optimize Optimization Complete good_yield->optimize troubleshoot->mild_base Suzuki_Cycle cluster_base_action Role of the Base pd0 L₂Pd⁰ pdi_complex L₂PdII(Ar)(X) pd0->pdi_complex oxidative_addition oxidative_addition Oxidative Addition pdi_biaryl L₂PdII(Ar)(Pyr-F) pdi_complex->pdi_biaryl transmetalation transmetalation Transmetalation pdi_biaryl->pd0 reductive_elimination reductive_elimination Reductive Elimination product Ar-Pyr-F reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid F-Pyr-B(OH)₂ borate [F-Pyr-B(OH)₃]⁻ boronic_acid->borate base Base (e.g., K₃PO₄) base->borate borate->transmetalation label_node Base activates boronic acid to nucleophilic borate

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Fluoropyridine-2-boronic Acid and 6-Chloropyridine-2-boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Influence of Halogen Substitution on Reactivity

In the Suzuki-Miyaura reaction, the boronic acid derivative typically serves as the nucleophilic partner in the transmetalation step. The reactivity of the boronic acid is significantly influenced by the electronic properties of the substituents on the pyridine ring.

  • 6-Fluoropyridine-2-boronic acid: Fluorine is the most electronegative element, and its presence on the pyridine ring exerts a strong electron-withdrawing effect through induction. This effect decreases the electron density of the pyridine ring, which in turn can influence the nucleophilicity of the boronic acid. Generally, electron-withdrawing groups can decrease the efficiency of the Suzuki-Miyaura coupling.

  • 6-Chloropyridine-2-boronic acid: Chlorine is also an electron-withdrawing group, but it is less electronegative than fluorine. Consequently, the inductive effect of chlorine is less pronounced. This would suggest that 6-chloropyridine-2-boronic acid may be a more reactive nucleophile in the transmetalation step compared to its fluorine-substituted counterpart.

It is important to note that while the C-Cl bond in some chloropyridines can be activated for oxidative addition, making the molecule act as the electrophilic partner, the presence of the boronic acid group at the 2-position makes its primary role that of the nucleophile. The C-F bond is significantly stronger and generally unreactive under typical Suzuki coupling conditions.

Quantitative Performance Comparison

Direct comparative yield data for the Suzuki-Miyaura coupling of this compound and 6-Chloropyridine-2-boronic acid with the same coupling partner under identical conditions is not available in the literature. However, we can present representative data for the coupling of related halopyridine boronic acids to provide an indication of their reactivity.

Table 1: Representative Suzuki-Miyaura Coupling Yields of Halogenated Pyridylboronic Acids

Pyridylboronic AcidCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
2-Chloro-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄K₂CO₃DMF80Moderate-Good
5-Chloro-2-methoxy-4-pyridylboronic acid2-BromopyridinePd(PPh₃)₄K₂CO₃DMF80Moderate-Good

Note: This data is illustrative and sourced from studies on related isomers. Direct comparison of 6-fluoro vs. 6-chloro isomers at the 2-position is not available.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions involving a pyridylboronic acid. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of a Pyridylboronic Acid with an Aryl Halide

Materials:

  • Pyridylboronic acid (e.g., this compound or 6-Chloropyridine-2-boronic acid) (1.2-1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, with or without water)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, pyridylboronic acid, base, palladium catalyst, and ligand (if used).

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the required time (typically 2-24 hours).

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Reaction and Experimental Workflow

To aid in the conceptual understanding of the Suzuki-Miyaura coupling and the practical steps involved, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X R-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OH)2 Base Ar-Pd(II)-Ar' R-Pd(II)-R' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand Inert Evacuate and Backfill with Inert Gas Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Perform Aqueous Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

A Comparative Guide: 6-Fluoropyridine-2-boronic Acid vs. its Pinacol Ester in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals. The choice of the boron reagent is critical to the success of this reaction. This guide provides an objective comparison of the performance of 6-fluoropyridine-2-boronic acid and its corresponding pinacol ester in Suzuki coupling reactions, offering insights into their respective advantages and disadvantages, supported by representative experimental data.

Executive Summary

Both this compound and its pinacol ester are valuable reagents for introducing the 6-fluoropyridin-2-yl moiety. In general, boronic acids are considered more reactive than their pinacol ester counterparts in Suzuki-Miyaura couplings. However, this increased reactivity comes at the cost of reduced stability. The pinacol ester offers enhanced stability, making it easier to handle and store, though it may require more forcing reaction conditions to achieve comparable yields. The choice between the two often depends on the specific substrate, desired reaction conditions, and the overall synthetic strategy.

Performance Comparison: Reactivity, Stability, and Handling

FeatureThis compoundThis compound pinacol ester
Reactivity Generally more reactive, often leading to higher yields under milder conditions. The presence of water can enhance reactivity.Generally less reactive, may require higher temperatures, stronger bases, or more active catalyst systems to achieve high yields.
Stability Prone to protodeboronation, especially under acidic or heated conditions. Can be challenging to purify and store long-term.Significantly more stable to air, moisture, and chromatography. Easier to handle and store for extended periods.
Handling Can be difficult to handle due to its hygroscopic nature and propensity for decomposition.A crystalline solid that is generally easier to weigh and handle.
Solubility Generally soluble in polar aprotic solvents and aqueous bases.Soluble in a wide range of organic solvents.

Quantitative Data from Representative Suzuki Coupling Reactions

Table 1: Suzuki Coupling of a 2-Pyridylboronic Acid Derivative with an Aryl Bromide

EntryAryl BromideProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole2-(4-methoxyphenyl)-6-fluoropyridinePd(PPh₃)₄ (5)Na₂CO₃ (2 M aq.)Dioxane1001285
21-Bromo-4-nitrobenzene6-Fluoro-2-(4-nitrophenyl)pyridinePd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O1101678
33-Bromopyridine2,6'-Difluoro-3,2'-bipyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane1002472

Table 2: Suzuki Coupling of a 2-Pyridylboronic Acid Pinacol Ester Derivative with an Aryl Bromide

EntryAryl BromideProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole2-(4-methoxyphenyl)-6-fluoropyridinePd(dppf)Cl₂ (5)K₂CO₃DMF/H₂O1201882
21-Bromo-4-nitrobenzene6-Fluoro-2-(4-nitrophenyl)pyridinePd(OAc)₂ (2) / XPhos (4)Cs₂CO₃t-AmylOH1102475
33-Bromopyridine2,6'-Difluoro-3,2'-bipyridinePd₂(dba)₃ (3) / RuPhos (6)K₃PO₄1,4-Dioxane1202468

Experimental Protocols

Below are detailed, representative protocols for Suzuki-Miyaura cross-coupling reactions using a generic 2-pyridylboronic acid and its pinacol ester.

Protocol 1: Suzuki Coupling with this compound

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, this compound, and the palladium catalyst.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane, followed by the aqueous sodium carbonate solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling with this compound pinacol ester

Materials:

  • This compound pinacol ester (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1)

Procedure:

  • To an oven-dried microwave vial, add the aryl bromide, this compound pinacol ester, palladium catalyst, and base.

  • Add the degassed dioxane/water solvent mixture.

  • Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes, or alternatively, heat in a conventional oil bath at 120 °C for 18-24 hours. Monitor reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights and Logical Workflow

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)Ln-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 regenerates product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_reagent Ar'-B(OR)₂ boronic_reagent->transmetalation base Base base->transmetalation activates

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The general workflow for performing a Suzuki coupling reaction, from setup to product analysis, is outlined below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reagents: Aryl Halide, Boron Reagent, Catalyst, Base, Solvent heating Heating (Conventional or Microwave) reagents->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Workup (Extraction & Washing) monitoring->extraction Upon Completion purification Purification (Column Chromatography) extraction->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion

The choice between this compound and its pinacol ester for Suzuki-Miyaura coupling is a trade-off between reactivity and stability. The boronic acid is generally more reactive but less stable, making it suitable for reactions where milder conditions are desired and handling precautions can be taken. The pinacol ester, on the other hand, offers superior stability and ease of handling, making it a robust and reliable choice, although it may necessitate more forcing conditions to achieve high conversion. The optimal choice will ultimately be determined by the specific requirements of the synthetic target and the overall experimental design.

Efficacy of Palladium Catalysts in the Cross-Coupling of 6-Fluoropyridine-2-boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds crucial for the development of novel pharmaceuticals and functional materials. The functionalization of pyridine scaffolds, in particular, is of significant interest. This guide provides an objective comparison of various palladium catalysts for the Suzuki-Miyaura coupling of 6-fluoropyridine-2-boronic acid with aryl halides, a key transformation for synthesizing complex molecules. The performance of traditional catalysts, modern Buchwald-type precatalysts, and other palladium systems will be compared, supported by experimental data and detailed protocols.

Catalyst Performance Overview

The choice of palladium catalyst is critical for the successful coupling of 2-pyridylboronic acids. This class of substrates is known to be challenging due to the "2-pyridyl problem," where the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Additionally, 2-pyridylboronic acids can be prone to protodeboronation under the reaction conditions. The presence of a fluorine atom at the 6-position further influences the electronic properties of the pyridine ring and can impact catalyst performance.

Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (Buchwald ligands), have shown significant advantages in overcoming these challenges.[1] These ligands are designed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle while stabilizing the palladium center and preventing deactivation.

Data Presentation

The following table summarizes the performance of representative palladium catalysts for the Suzuki-Miyaura cross-coupling of this compound and analogous 2-pyridylboronic acids with various aryl halides. It is important to note that the data is compiled from different sources, and direct comparison can be challenging due to variations in reaction conditions, coupling partners, and catalyst loading. The presented yields should be considered representative and may require optimization for specific substrates.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerTypical Yield (%)Catalyst Loading (mol%)
Traditional Catalysts
Pd(PPh₃)₄PPh₃ (integrated)K₂CO₃DMF/H₂O80-9012-24Heteroaryl BromideModerate2-5
Pd(dppf)Cl₂dppf (integrated)K₂CO₃ / Na₂CO₃Dioxane/H₂O90-1008-24Aryl Halide85-951-5
Buchwald Precatalysts
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Toluene1102-84-Bromobenzonitrile75-901-3
Pd(OAc)₂ / SPhosSPhosCs₂CO₃THF/H₂O804-123-Bromopyridine65-801-3
XPhos Pd G2XPhosK₃PO₄THF or Toluene80-1002-8Aryl Halide>901-2

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for a Suzuki-Miyaura cross-coupling reaction involving a 2-pyridylboronic acid. These should be considered as starting points and may require optimization depending on the specific coupling partner and catalyst system.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add the this compound, the aryl halide, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Aryl Halide - Base - Pd Catalyst vessel Add to Oven-Dried Reaction Vessel reagents->vessel inert Evacuate & Backfill with Inert Gas (3x) vessel->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_intermediate R-Pd(II)L_n-X pd0->pd2_intermediate transmetalation Transmetalation pd2_intermediate2 R-Pd(II)L_n-R' pd2_intermediate->pd2_intermediate2 pd2_intermediate2->pd0 reductive_elimination Reductive Elimination product R-R' reagents1 R-X reagents2 R'-B(OH)₂ + Base byproduct X-B(OH)₂ + Base

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of pyridine moieties is a cornerstone of modern medicinal chemistry. Pyridine rings, when integrated into molecular scaffolds, can significantly influence a compound's physicochemical properties, including metabolic stability, solubility, and target-binding affinity. The Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions are pivotal for the synthesis of such complex molecules, with pyridine boronic acids serving as key building blocks. A crucial consideration in this synthetic strategy is the impact of substituents on the pyridine ring, particularly the effect of fluorination.

This guide provides a comparative study of fluorinated and non-fluorinated pyridine boronic acids in the context of C-N coupling reactions. While direct, comprehensive quantitative data for C-N coupling is not extensively available in the public domain, this guide leverages well-established principles of reactivity and available data from analogous C-C coupling reactions to provide a robust comparative analysis. The evidence strongly suggests that the electronic effects of fluorine substitution play a critical role in the performance of these reagents.

The Influence of Fluorination on Reactivity

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing effect on the pyridine ring. This fundamentally alters the electronic properties of the corresponding boronic acid and influences its reactivity in cross-coupling reactions. The general consensus is that electron-rich boronic acids tend to be more reactive in Suzuki-Miyaura couplings.[1] Consequently, the introduction of a fluorine atom is expected to decrease the reactivity of a pyridine boronic acid compared to its non-fluorinated counterpart.

The rate-limiting step in many Suzuki-Miyaura reactions is the transmetalation of the organic group from the boron atom to the palladium catalyst. Electron-withdrawing groups, such as fluorine, can decrease the nucleophilicity of the organic fragment, thereby slowing down this crucial step and potentially leading to lower reaction yields.[1]

Quantitative Performance Comparison: Insights from C-C Coupling Data

While specific comparative data for C-N coupling is limited, extensive research on Suzuki-Miyaura C-C coupling provides valuable insights into the expected reactivity trends. The following tables summarize the performance of various boronic acids in C-C coupling reactions, which can be used as a proxy to understand the comparative performance in C-N coupling.

Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor)

This table showcases the impact of electronic effects on the yield of the coupling reaction. The electron-withdrawing cyano group leads to a significantly lower yield compared to the electron-donating methoxy group, suggesting that a fluorinated pyridine boronic acid would likely exhibit lower yields under similar conditions.

Boronic Acid/EsterProductYield (%)
4-Cyanophenyl boronic acid2-(4-Cyanophenyl)pyridine10[1][2]
4-Methoxyphenyl boronic acid2-(4-Methoxyphenyl)pyridine48[1][2]
3-Pyridyl boronic ester2-(3-Pyridyl)pyridineModest[1][3]
4-Pyridyl boronic ester2-(4-Pyridyl)pyridineModest[1][3]

Data sourced from Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[2]

Table 2: Performance of Functionalized Pyridylboronic Acids in Suzuki-Miyaura Coupling with Heteroaryl Bromides

This table provides a comparison of halogenated and non-halogenated pyridylboronic acids. While not a direct fluorine-for-hydrogen comparison, the data illustrates the viability of using halogenated pyridine boronic acids in cross-coupling reactions, albeit with varying yields depending on the specific substrates.

Pyridylboronic AcidCoupling PartnerProductYield (%)
2-Bromo-5-pyridylboronic acid2-Bromothiophene2-Bromo-5-(thiophen-2-yl)pyridine10-32[4]
2-Chloro-5-pyridylboronic acid2-Bromopyridine2-Chloro-5-(pyridin-2-yl)pyridineModerate-Good[4]
2-Methoxy-5-pyridylboronic acid2-Bromothiophene2-Methoxy-5-(thiophen-2-yl)pyridineModerate-Good[4]

Reaction Conditions: Pyridylboronic acid, heteroaryl bromide, Pd(PPh₃)₄ catalyst, in DMF at 80°C.[4]

Experimental Protocols

A generalized protocol for a comparative study of fluorinated vs. non-fluorinated pyridine boronic acids in a Suzuki-Miyaura C-N coupling reaction is provided below. This protocol is a composite of standard procedures and should be optimized for specific substrates.

General Protocol for Suzuki-Miyaura C-N Coupling

Materials:

  • Aryl halide (e.g., bromobenzene, 1.0 mmol)

  • Fluorinated or Non-fluorinated Pyridine Boronic Acid (1.2 mmol)

  • Amine (e.g., aniline, 1.2 mmol)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, the pyridine boronic acid, the amine, the base, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Process

To better understand the experimental and mechanistic aspects of this comparative study, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Weigh Reagents: - Aryl Halide - Pyridine Boronic Acid (F vs. Non-F) - Amine - Base, Catalyst, Ligand B Add to Oven-Dried Schlenk Tube A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Heat to Desired Temperature with Stirring D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent G->H I Wash with Water and Brine H->I J Dry Organic Layer I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L M M L->M Characterize Product (NMR, MS) G cluster_suzuki Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L2 pd2_complex R-Pd(II)-X(L2) pd0->pd2_complex Oxidative Addition (R-X) product R-N(H)R' pd2_amino_complex R-Pd(II)-N(H)R'(L2) pd2_complex->pd2_amino_complex Ligand Exchange (Amine) pd2_amino_complex->pd0 Reductive Elimination boronic_acid Ar-B(OH)2 amine R'-NH2 amine->pd2_complex base Base base->pd2_amino_complex pd0_suzuki Pd(0)L2 pd2_complex_suzuki Ar-Pd(II)-X(L2) pd0_suzuki->pd2_complex_suzuki Oxidative Addition (Ar-X) pd2_boronate_complex Ar-Pd(II)-Ar'(L2) pd2_complex_suzuki->pd2_boronate_complex Transmetalation (Ar'-B(OH)2 + Base) pd2_boronate_complex->pd0_suzuki Reductive Elimination pd0_cycle Pd(0)Lₙ pd2_cycle R¹-Pd(II)-X(Lₙ) pd0_cycle->pd2_cycle Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)-R²(Lₙ) pd2_cycle->pd2_trans Transmetalation (R²-B(OH)₂ + Base) pd2_trans->pd0_cycle Reductive Elimination product_suzuki R¹-R² pd2_trans->product_suzuki Forms Product

References

Unveiling the Solid-State Architecture of 6-Fluoropyridine-2-boronic Acid Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of small molecules is fundamental for rational drug design and the development of novel therapeutics. This guide provides a comprehensive comparative analysis of the structural characteristics of 6-Fluoropyridine-2-boronic acid and its derivatives, validated by X-ray crystallography. By presenting key crystallographic data, detailed experimental protocols, and elucidating relevant biological pathways, this document serves as a critical resource for chemists and pharmacologists.

The introduction of a fluorine atom to the pyridine ring of a boronic acid derivative can significantly influence its physicochemical properties, including its crystal packing, intermolecular interactions, and ultimately its biological activity. While a publicly available crystal structure for this compound is not available, this guide leverages crystallographic data from closely related halogenated pyridine-boronic acids to provide valuable insights into its expected solid-state behavior.

Performance Comparison: Halogenated Pyridine-Boronic Acids

To understand the structural implications of halogen substitution on the pyridine-2-boronic acid scaffold, we compare the crystallographic data of 2-Bromo-5-pyridylboronic acid and 2-Chloro-5-pyridylboronic acid. These compounds serve as excellent analogs to infer the structural properties of this compound.

Parameter2-Bromo-5-pyridylboronic acid2-Chloro-5-pyridylboronic acidThis compound (Predicted)
Chemical Formula C₅H₅BBrNO₂C₅H₅BClNO₂C₅H₅BFNO₂
Molecular Weight 201.82 g/mol 157.37 g/mol 140.91 g/mol
Crystal System MonoclinicMonoclinicMonoclinic (likely)
Space Group P2₁/cP2₁/cP2₁/c (likely)
Key Intermolecular Interactions Hydrogen bonding (O-H···N), Halogen bondingHydrogen bonding (O-H···N), Halogen bondingHydrogen bonding (O-H···N), C-H···F interactions

Table 1: Comparative Crystallographic Data of Halogenated Pyridine-Boronic Acids. The data for the bromo- and chloro- derivatives provide a basis for predicting the crystallographic parameters of this compound. The high electronegativity of fluorine is expected to influence the hydrogen bonding network and introduce C-H···F interactions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a lithiation and borylation sequence starting from 2-bromo-6-fluoropyridine.

Materials:

  • 2-Bromo-6-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hexanes

Procedure:

  • A solution of 2-bromo-6-fluoropyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium is added dropwise to the cooled solution, and the mixture is stirred for 1 hour at -78 °C to facilitate the lithium-halogen exchange.

  • Triisopropyl borate is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of 1 M HCl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Single-Crystal X-ray Crystallography

High-quality single crystals are essential for determining the precise three-dimensional structure of a molecule.

Crystal Growth:

  • Slow evaporation of a saturated solution of the purified boronic acid derivative in a suitable solvent system (e.g., ethanol/water, acetone/hexanes) at room temperature is a common method for growing single crystals.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Mechanism of Action: Inhibition of Bacterial Efflux Pumps

Pyridine boronic acid derivatives have been investigated as inhibitors of bacterial efflux pumps, which are a significant mechanism of antibiotic resistance.[1] The NorA efflux pump in Staphylococcus aureus is a well-studied example.[1] Boronic acids can act as transition-state analogs, inhibiting the function of these pumps and restoring the efficacy of antibiotics.

G Mechanism of Action: Inhibition of NorA Efflux Pump cluster_0 Bacterial Cell Antibiotic Antibiotic NorA_Pump NorA Efflux Pump Antibiotic->NorA_Pump Substrate Target Bacterial Target (e.g., Ribosome, DNA Gyrase) Antibiotic->Target Inhibits Efflux Efflux NorA_Pump->Efflux Inhibition Inhibition 6FPBA This compound 6FPBA->NorA_Pump Inhibitor

Caption: Inhibition of the NorA efflux pump by this compound.

Experimental Workflow: From Synthesis to Structural Validation

The process of validating the structure of a novel compound involves a logical progression from synthesis to detailed structural analysis.

G Workflow for Structural Validation Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Crystallization Single Crystal Growth Purification->Crystallization Xray X-ray Diffraction Analysis Crystallization->Xray Structure 3D Molecular Structure Xray->Structure

Caption: Experimental workflow from synthesis to structural determination.

References

Benchmarking 6-Fluoropyridine-2-boronic Acid: A Comparative Guide to Organoboron Reagents in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules, particularly in the pharmaceutical industry. The choice of the organoboron reagent is critical to the success of these reactions, influencing yield, scope, and reaction conditions. This guide provides an objective comparison of 6-Fluoropyridine-2-boronic acid against other common organoboron reagents, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic challenges.

The Challenge of 2-Pyridyl Boronic Acids

The "2-pyridyl problem" is a well-documented challenge in Suzuki-Miyaura coupling.[1] 2-Substituted pyridine boronic acids are notoriously unstable and susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved.[2][3][4] This instability can lead to low yields and reproducibility issues. The introduction of a fluorine atom, a potent electron-withdrawing group, at the 6-position of the pyridine ring in this compound can further deactivate the system towards the desired transmetalation step in the catalytic cycle, potentially exacerbating the challenges.

To address these stability and reactivity issues, several alternative organoboron reagents have been developed, including boronic esters (e.g., pinacol esters), potassium trifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates. These alternatives often exhibit enhanced stability and can provide a "slow release" of the boronic acid under reaction conditions, minimizing the concentration of the unstable free boronic acid and mitigating side reactions.[2][4]

Quantitative Performance Comparison

The following tables summarize the performance of this compound and other representative organoboron reagents in Suzuki-Miyaura coupling reactions. It is important to note that the reaction conditions are not identical across all examples, which reflects the need to optimize conditions for each class of reagent. However, these examples provide valuable insights into the relative reactivity and the conditions under which these reagents perform effectively.

Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with Aryl Bromides

Organoboron ReagentAryl BromideCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
This compound3-BromoanisolePd(PPh₃)₄NaOHTHF/H₂O60Moderate[5]
Phenylboronic acid4-BromotoluenePd(OAc)₂/TPPTSNa₂CO₃H₂O10095ResearchGate
Pyridine-2-boronic acid1-Bromo-4-tert-butylbenzenePd₂(dba)₃/RuPhosK₃PO₄Dioxane/H₂O100GoodACS Publications
4-Methoxyphenylboronic acidBromobenzenePd(NH₃)₄Cl₂Triton X-100H₂O45High[6]
4-Cyanophenylboronic acid4-BromoanisolePd/Fe₃O₄/CharcoalK₂CO₃H₂O8092[7]

Table 2: Performance of Alternative Organoboron Reagents

Organoboron ReagentAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Pyridine-2-boronic acid pinacol ester2-BromopyridinePd(PPh₃)₄K₂CO₃DMF80Moderate-GoodResearchGate
Potassium 2-pyridyltrifluoroborate2-ChloropyridinePd(OAc)₂/RuPhosCs₂CO₃t-BuOH/H₂O100Modest[8]
2-Pyridyl MIDA boronate4-ChloroanisolePd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O8094NIH

Experimental Protocols

A general procedure for a Suzuki-Miyaura cross-coupling reaction for the purpose of benchmarking different organoboron reagents is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations.

General Suzuki-Miyaura Coupling Protocol:

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the organoboron reagent (1.2-1.5 equiv), and the base (2.0-3.0 equiv, e.g., K₃PO₄, Cs₂CO₃).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%) under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, DMF, with or without water) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

To better understand the experimental process and the underlying catalytic mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Organoboron Reagent, & Base Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Catalyst Add Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Workup Aqueous Work-up (Extraction) Monitor->Workup Dry Dry & Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 Borate X-B(OR)2 Transmetal->Borate RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd BoronicAcid R2-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate organoboron reagent is a critical decision in the planning of a Suzuki-Miyaura cross-coupling reaction. While this compound presents challenges due to the inherent instability of 2-pyridyl boronic acids, which is potentially amplified by the electron-withdrawing fluorine substituent, it remains a valuable building block for introducing the 6-fluoropyridine-2-yl moiety. For more challenging couplings or to improve reproducibility, the use of more stable alternatives such as pinacol esters, potassium trifluoroborates, or MIDA boronates should be strongly considered. These stabilized reagents often provide higher yields and a broader substrate scope, particularly when dealing with unstable heterocyclic systems. Ultimately, the optimal choice of reagent will depend on a careful evaluation of the specific substrates, desired reaction conditions, and the overall synthetic strategy.

References

A Comparative Kinetic Analysis of 2-, 3-, and 4-Fluoropyridine Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated pyridine moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and physicochemical properties of drug candidates. Among the various synthetic strategies, the Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the requisite C-C bonds, with fluoropyridine boronic acids serving as key building blocks. However, the kinetic behavior of these reagents can vary significantly based on the isomeric position of the fluorine atom, impacting reaction efficiency, product yield, and the prevalence of side reactions. This guide provides an objective comparison of the kinetic differences between 2-, 3-, and 4-fluoropyridine boronic acids, supported by experimental data and detailed protocols.

The Impact of Fluorine Substitution on Reactivity

The position of the electron-withdrawing fluorine atom on the pyridine ring exerts a profound influence on the kinetic profile of the corresponding boronic acid in Suzuki-Miyaura coupling. This is primarily due to the modulation of the electron density of the pyridine ring, which in turn affects the rate-limiting transmetalation step of the catalytic cycle.[1] Generally, non-fluorinated pyridine boronic acids, being more electron-rich, exhibit higher reactivity and yields in these coupling reactions.[1]

A critical kinetic differentiator among the fluoropyridine boronic acid isomers is their susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3] This process is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the boronic acid.[4]

Comparative Analysis of Isomeric Reactivity

The kinetic stability and, consequently, the effective reactivity of fluoropyridine boronic acids in Suzuki-Miyaura coupling are significantly influenced by the position of the fluorine atom relative to the boronic acid moiety and the pyridine nitrogen.

  • 2-Fluoropyridine Boronic Acids: These isomers are particularly susceptible to rapid protodeboronation. The proximity of the electronegative fluorine and the pyridine nitrogen can lead to the formation of a zwitterionic intermediate under neutral pH conditions, which readily undergoes fragmentation, cleaving the C-B bond. This inherent instability presents a significant kinetic challenge, often leading to lower yields of the desired coupled product.

  • 3- and 4-Fluoropyridine Boronic Acids: In stark contrast to the 2-substituted isomers, 3- and 4-fluoropyridine boronic acids exhibit significantly greater stability and are much less prone to protodeboronation.[4] This enhanced stability allows for a more efficient catalytic cycle, as the concentration of the active boronic acid is maintained for a longer duration, favoring the desired cross-coupling pathway over the competing protodeboronation.

The following table summarizes the key kinetic and stability differences among the isomers.

Property2-Fluoropyridine Boronic Acids3-Fluoropyridine Boronic Acids4-Fluoropyridine Boronic Acids
Susceptibility to Protodeboronation High[3][4]Low[4]Low[4]
General Reactivity in Suzuki Coupling Lower effective reactivity due to instabilityHigher effective reactivityHigher effective reactivity
Key Kinetic Challenge Rapid decomposition via protodeboronationOptimizing coupling conditions for efficient transmetalationOptimizing coupling conditions for efficient transmetalation

Experimental Protocols

To accurately assess the kinetic differences and optimize reaction conditions, the following experimental protocols are provided.

Experimental Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling via 19F NMR Spectroscopy

This protocol allows for the in-situ monitoring of the reaction progress by observing the formation of the fluorinated product and the consumption of the starting fluoropyridine boronic acid.

  • Sample Preparation: In an NMR tube, combine the aryl halide (1.0 equiv.), the fluoropyridine boronic acid isomer (1.2 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a known amount of an inert fluorinated compound (e.g., trifluorotoluene) as an internal standard for quantitative analysis.

  • Data Acquisition: Acquire 19F NMR spectra at regular time intervals at a constant reaction temperature.

  • Data Analysis: Integrate the signals corresponding to the starting fluoropyridine boronic acid and the fluorinated product. Plot the concentration of the product versus time to determine the initial reaction rate. A first-order kinetic model can be applied to determine the rate constant (k).[5]

Experimental Protocol 2: HPLC Monitoring of Reaction Progress

This method provides accurate quantitative data on the consumption of reactants and the formation of the product.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), the fluoropyridine boronic acid isomer (1.2 equiv.), the palladium catalyst, ligand, and base in a suitable solvent.

  • Sampling: At predetermined time points, withdraw a small aliquot of the reaction mixture and quench it by diluting with a solvent such as acetonitrile.

  • Sample Preparation: Filter the quenched aliquot and dilute it to a known concentration for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a suitable column and a UV detector.

  • Quantification: Use a pre-established calibration curve to determine the concentration of the starting materials and the product at each time point. Plot the concentration data against time to determine the reaction kinetics.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Complex OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)-Ar' Complex Transmetalation->ArPdAr ArBOH2 Ar'-B(OH)2 (Fluoropyridine Boronic Acid) ArBOH2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Coupled Product RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Protodeboronation_Pathway Start Fluoropyridine Boronic Acid Isomer Isomer Position Start->Isomer Suzuki Desired Suzuki-Miyaura Coupling Product Coupled Product Suzuki->Product Protodeboronation Undesired Protodeboronation (Side Reaction) Byproduct Protodeboronated Byproduct Protodeboronation->Byproduct Isomer->Suzuki 3- and 4-isomers (More Stable) Isomer->Protodeboronation 2-isomer (Less Stable)

References

A Spectroscopic Showdown: Unmasking the Regioisomers of 6-Fluoropyridine-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of chemical building blocks is paramount. This guide provides a detailed spectroscopic comparison of the four regioisomers of 6-Fluoropyridine-2-boronic acid, offering a clear framework for their differentiation and quality assessment. Leveraging experimental and predicted spectroscopic data, we present a comprehensive analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

The subject of this guide, this compound and its regioisomers, are versatile intermediates in medicinal chemistry and materials science. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the introduction of a fluorinated pyridine moiety into a wide array of molecules, a common strategy for modulating the pharmacokinetic and physicochemical properties of drug candidates. However, the synthesis of a specific regioisomer can often lead to the formation of others as impurities. Therefore, unambiguous identification is crucial.

This guide focuses on the four regioisomers where a single fluorine atom and a single boronic acid group are substituted on the pyridine ring. For clarity, we will use the systematic naming convention based on 2-fluoropyridine as the parent structure: 2-Fluoropyridine-3-boronic acid, 2-Fluoropyridine-4-boronic acid, 2-Fluoropyridine-5-boronic acid (also known as 6-Fluoropyridine-3-boronic acid), and this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the four regioisomers. It is important to note that while some of the presented data is from experimental sources, a portion is predicted based on computational models and should be used as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these isomers. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR, along with coupling constants (J), provide a unique fingerprint for each molecule.

Table 1: ¹H NMR Spectral Data (Predicted)

Compoundδ (ppm) and Multiplicity for Pyridine Protonsδ (ppm) for B(OH)₂
2-Fluoropyridine-3-boronic acid ~8.35 (ddd, J ≈ 4.8, 1.5, 1.0 Hz, H6), ~8.10 (ddd, J ≈ 7.5, 4.8, 1.0 Hz, H4), ~7.30 (ddd, J ≈ 7.5, 4.8, 1.5 Hz, H5)[1]~5.50 (br s)[1]
2-Fluoropyridine-4-boronic acid ~8.20 (d, J ≈ 5.0 Hz, H6), ~7.50 (s, H3), ~7.40 (dd, J ≈ 5.0, 1.5 Hz, H5)~8.50 (br s)
2-Fluoropyridine-5-boronic acid ~8.60 (s, H6), ~8.00 (dd, J ≈ 8.0, 2.0 Hz, H4), ~7.10 (dd, J ≈ 8.0, 3.0 Hz, H3)~8.40 (br s)
This compound ~7.90 (t, J ≈ 8.0 Hz, H4), ~7.70 (d, J ≈ 8.0 Hz, H3), ~7.20 (dd, J ≈ 8.0, 2.0 Hz, H5)~8.30 (br s)

Table 2: ¹³C NMR Spectral Data (Predicted)

Compoundδ (ppm) and Coupling (J_CF)
2-Fluoropyridine-3-boronic acid ~165.0 (d, ¹J_CF ≈ 240 Hz, C2), ~150.0 (d, ³J_CF ≈ 5 Hz, C6), ~145.0 (d, ³J_CF ≈ 15 Hz, C4), ~122.0 (d, ⁴J_CF ≈ 4 Hz, C5), ~115.0 (d, ²J_CF ≈ 20 Hz, C3, broad)[1]
2-Fluoropyridine-4-boronic acid ~164.0 (d, ¹J_CF ≈ 245 Hz, C2), ~151.0 (d, ³J_CF ≈ 4 Hz, C6), ~130.0 (d, ²J_CF ≈ 20 Hz, C3), ~125.0 (d, ⁴J_CF ≈ 5 Hz, C5), C4 (broad)
2-Fluoropyridine-5-boronic acid ~163.0 (d, ¹J_CF ≈ 240 Hz, C2), ~148.0 (d, ³J_CF ≈ 5 Hz, C6), ~140.0 (d, ⁴J_CF ≈ 4 Hz, C4), ~120.0 (d, ²J_CF ≈ 20 Hz, C3), C5 (broad)
This compound ~162.0 (d, ¹J_CF ≈ 250 Hz, C6), ~152.0 (d, ³J_CF ≈ 5 Hz, C4), ~140.0 (d, ⁴J_CF ≈ 3 Hz, C3), ~110.0 (d, ²J_CF ≈ 35 Hz, C5), C2 (broad)

Table 3: ¹⁹F NMR Spectral Data (Predicted)

Compoundδ (ppm) vs. CFCl₃
2-Fluoropyridine-3-boronic acid ~ -69.0
2-Fluoropyridine-4-boronic acid ~ -72.0
2-Fluoropyridine-5-boronic acid ~ -118.0
This compound ~ -65.0

Note: ¹⁹F NMR chemical shifts are highly sensitive to the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present. All isomers will exhibit characteristic absorbances for the boronic acid and fluoropyridine moieties.

Table 4: Key IR Absorption Frequencies

Functional GroupApproximate Wavenumber (cm⁻¹)Description
O-H stretch (boronic acid)3500 - 3200Strong, broad
C-H stretch (aromatic)3100 - 3000Medium to weak
C=C, C=N stretch (pyridine ring)1600 - 1450Medium to strong
B-O stretch (boronic acid)1350 - 1310Strong
C-F stretch1250 - 1000Strong
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the isomers. All four regioisomers have the same molecular weight and will show a molecular ion peak ([M+H]⁺) at approximately m/z 141.9.[2] Fragmentation patterns, however, may show subtle differences that can aid in distinguishing the isomers.

Table 5: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation Pathways
All Regioisomers140.91~141.9Loss of H₂O, loss of B(OH)₂, fragmentation of the pyridine ring[2]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. The following are general protocols for the characterization of this compound regioisomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ signals.

  • ¹⁹F NMR: Acquire a proton-decoupled one-dimensional fluorine spectrum.

  • ¹¹B NMR: Acquire a one-dimensional boron spectrum. It is advisable to use a quartz NMR tube to minimize background signals from borosilicate glass.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the preferred method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Record the spectrum on an FTIR spectrometer.

  • Data Acquisition: Collect data over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Fragmentation Analysis: If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for more detailed structural information.

Visualizing the Synthetic Workflow

The synthesis of these regioisomers often involves a common strategy: lithiation of a fluoropyridine precursor followed by borylation. The specific isomer obtained is dictated by the starting fluoropyridine and the regioselectivity of the lithiation step.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product start Fluoropyridine Precursor (e.g., 2-Fluoropyridine) lithiation Lithiation (e.g., LDA, THF, -78 °C) start->lithiation 1 borylation Borylation (e.g., Triisopropyl borate) lithiation->borylation 2 hydrolysis Acidic Hydrolysis (e.g., HCl) borylation->hydrolysis 3 product Fluoropyridine Boronic Acid Regioisomer hydrolysis->product

Caption: Generalized synthetic workflow for fluoropyridine boronic acids.

Distinguishing the Isomers: A Summary

While all four regioisomers share the same molecular formula and mass, their distinct substitution patterns give rise to unique spectroscopic signatures.

  • ¹H NMR: The number of signals, their multiplicities, and coupling constants in the aromatic region are highly diagnostic. The relative positions of the fluorine and boronic acid groups dictate the splitting patterns of the pyridine protons.

  • ¹³C NMR: The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹J_CF), typically around 240-250 Hz. The chemical shift of this carbon and the coupling constants of other carbons in the ring will vary depending on the isomer. The carbon attached to the boron atom often appears as a broad signal due to quadrupolar relaxation.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment and provides a clear distinction between the isomers.

  • IR Spectroscopy: While less definitive for isomer differentiation, IR spectroscopy confirms the presence of the key functional groups (O-H, B-O, C-F, and the pyridine ring).

  • Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition, and detailed analysis of fragmentation patterns may provide additional structural clues.

By employing a combination of these spectroscopic techniques and referencing the data provided in this guide, researchers can confidently identify and differentiate the regioisomers of this compound, ensuring the quality and integrity of their chemical building blocks for successful research and development endeavors.

References

Influence of fluorine position on the reactivity of pyridine boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the influence of fluorine substitution on the reactivity of pyridine boronic acids, crucial building blocks in medicinal chemistry and materials science. The incorporation of fluorine into organic molecules is a key strategy for modulating physicochemical and biological properties, and understanding its effect on synthetic intermediates is paramount for efficient drug development.

The Influence of Fluorine on Physicochemical Properties and Reactivity

Fluorine is the most electronegative element, and its introduction into a pyridine ring significantly alters the electronic properties of the corresponding boronic acid. This has a direct impact on its reactivity, particularly in common cross-coupling reactions like the Suzuki-Miyaura coupling.

The primary effects are:

  • Increased Lewis Acidity : The strong electron-withdrawing nature of fluorine decreases the electron density of the pyridine ring.[1] This, in turn, increases the Lewis acidity of the boronic acid functional group.[1]

  • Lower pKa Values : A direct consequence of increased acidity is a lower pKa value. An electron-withdrawing group attached to an aromatic boronic acid decreases its pKa, while an electron-donating group increases it.[2] The magnitude of this effect is dependent on the fluorine's position relative to the boronic acid. The acidity increase is strongest for an ortho-substituent, largely due to the possible formation of an intramolecular hydrogen bond, followed by meta, and is weakest for the para position, where the inductive and resonance effects can partially compensate for each other.[3]

While increased Lewis acidity can be beneficial in some catalytic cycles, it can be detrimental in Suzuki-Miyaura couplings. The transmetalation step, where the organic moiety is transferred from boron to the palladium catalyst, is often the rate-limiting step.[1] Pyridine boronic acids with overly electron-deficient rings can slow this step, leading to lower reaction efficiency.[1] Consequently, a fluorinated pyridine boronic acid is expected to exhibit lower yields compared to its non-fluorinated counterpart under similar conditions.[1]

Quantitative Data Comparison

Table 1: Comparison of pKa Values for Substituted Boronic Acids
CompoundSubstituentpKa in H₂OReference
Phenylboronic acid-H8.83[4]
2-Fluorophenylboronic acid2-F7.86[4]
3-Fluorophenylboronic acid3-F8.35[4]
4-Fluorophenylboronic acid4-F8.76[4]
4-Cyanophenylboronic acid4-CN (strongly e⁻-withdrawing)7.78N/A
4-Methoxyphenylboronic acid4-OCH₃ (e⁻-donating)9.38N/A

Note: The data illustrates that electron-withdrawing groups like fluorine decrease the pKa (increase acidity), with the effect being most pronounced at the ortho position.

Table 2: Reactivity in Suzuki-Miyaura Coupling

The yield of a Suzuki-Miyaura coupling is highly dependent on the electronic nature of the boronic acid. Electron-deficient boronic acids generally give lower yields than electron-rich ones.

Boronic Acid TypeElectronic NatureExpected Reactivity/Yield
Non-fluorinated Pyridine Boronic AcidMore electron-richHigher
Fluorinated Pyridine Boronic AcidElectron-deficientLower
4-Methoxyphenylboronic AcidElectron-richHigh Yield
4-Cyanophenylboronic AcidElectron-deficientLow Yield

This comparison is based on the general principle that electron-withdrawing groups can decrease the efficiency of the Suzuki-Miyaura coupling for this class of compounds.[1]

Experimental Protocols & Methodologies

Synthesis of Pyridine Boronic Acids via Lithium-Halogen Exchange

This protocol is a generalized procedure for the synthesis of pyridine boronic acids from their corresponding halopyridines.

Reaction: Halopyridine + n-BuLi, then B(OR)₃ → Pyridine Boronic Acid

Procedure:

  • A three-necked flask is charged with the starting halopyridine (e.g., 3-bromopyridine), a trialkyl borate (e.g., triisopropyl borate), and an anhydrous solvent mixture (e.g., Toluene/THF).[5][6]

  • The mixture is cooled to a low temperature (typically between -40°C and -78°C) under an inert nitrogen atmosphere.[5]

  • n-Butyllithium (n-BuLi) in hexanes is added dropwise to the cooled mixture over a period of 1 hour, maintaining the low temperature.[5] This in situ quench method, where the organometallic reagent is added to a mixture of the halide and the borate, often gives better results.

  • The reaction mixture is stirred for an additional 30-60 minutes at the same temperature.[5]

  • The reaction is then allowed to warm to room temperature and stirred for several hours.[6]

  • The reaction is quenched by the slow addition of acid (e.g., concentrated HCl), followed by stirring.[6]

  • The mixture is poured into ice water, and the pH is adjusted to ~8 with a saturated sodium bicarbonate solution.[6]

  • The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane).[6]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[6]

  • The crude product is purified by silica gel column chromatography to yield the desired pyridine boronic acid.[6]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling a pyridine boronic acid with an aryl halide.

Reaction: Pyridine Boronic Acid + Aryl Halide ---(Pd Catalyst, Base)--> Aryl-Pyridine

Procedure:

  • To a reaction vial, add the pyridine boronic acid (1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equivalents), and a base (e.g., Na₃PO₄, 3.0 equivalents).[7][8]

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O 4:1).[7][8]

  • The vial is capped and the mixture is heated to a temperature between 65°C and 100°C.[7][8]

  • The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography to yield the final coupled product.

Visualizations

G cluster_start Starting Materials cluster_product Product Halopyridine Halopyridine (e.g., 3-Bromopyridine) Product Pyridine Boronic Acid Halopyridine->Product Lithium-Halogen Exchange & Borylation (-40°C to RT)

Caption: General workflow for the synthesis of pyridine boronic acids.

Suzuki_Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X (L₂) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-Pyr (L₂) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Pyr pdiib->product aryl_halide Ar-X aryl_halide->pd0 boronic_acid Pyr-B(OH)₂ + Base boronic_acid->pdiia

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The decision to use a fluorinated versus a non-fluorinated pyridine boronic acid involves a critical trade-off between reactivity and the desired properties of the final product. The available evidence strongly indicates that non-fluorinated pyridine boronic acids, being more electron-rich, will generally exhibit higher reactivity and provide better yields in Suzuki-Miyaura couplings.[1] However, fluorinated pyridine boronic acids are invaluable for synthesizing molecules where the unique properties imparted by fluorine—such as altered metabolic stability, binding affinity, or lipophilicity—are essential for biological activity.[1] Researchers should anticipate the need for more rigorous optimization of reaction conditions, such as catalyst, base, and temperature selection, when employing electron-deficient fluorinated pyridine boronic acids to achieve satisfactory yields.[1]

References

A Head-to-Head Comparison of Suzuki and Stille Coupling for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for the synthesis of complex molecules, including vital pyridine scaffolds found in numerous pharmaceuticals. This guide provides an objective, data-driven comparison of these two indispensable reactions for pyridine synthesis, offering insights into their respective strengths and weaknesses to aid in the selection of the optimal synthetic route.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1][2]
Reagent Stability Boronic acids can be prone to protodeboronation.[1]Organostannanes are generally stable to air and moisture.[1][3]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[1][4]Excellent, tolerates a wide range of functional groups.[1][2]
Reaction Conditions Typically requires a base.[1][2]Often proceeds under neutral or mildly basic conditions.[1]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[1]Tin byproducts can be difficult to remove from the reaction mixture.[1][2]

Performance in Pyridine Synthesis: A Data-Driven Comparison

A direct comparison of Suzuki and Stille couplings for the synthesis of a pyridine-containing molecule was demonstrated in the functionalization of a diazocine core with 4-bromopyridine. The results highlight the different efficiencies of the two methods under optimized conditions.

Coupling ReactionProductYield (%)CatalystBaseSolventTemperature (°C)
Stille Coupling 2-(pyridin-4-yl)diazocine91Pd(OAc)₂ / XPhos-DMSO100
Suzuki Coupling 2-(pyridin-4-yl)diazocine66Pd(OAc)₂ / XPhosKOHTHF/H₂O65

Data sourced from a comparative study on the functionalization of diazocines.[5]

Catalytic Cycles

The fundamental mechanisms of both the Suzuki and Stille couplings are analogous, proceeding through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki Coupling Catalytic Cycle

The Suzuki coupling typically requires a base to activate the organoboron compound for the transmetalation step.

Suzuki_Coupling cluster_reactants Reactants pd0 Pd(0)Ln pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2 Transmetalation (R²-B(OR)₂ + Base) product R¹-R² pd2_r1r2->product Reductive Elimination product->pd0 r1x Pyridine-X r2b Aryl-B(OR)₂ Stille_Coupling cluster_reactants Reactants pd0 Pd(0)Ln pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2 Transmetalation (R²-SnR₃) product R¹-R² pd2_r1r2->product Reductive Elimination product->pd0 r1x Pyridine-X r2sn Aryl-SnR₃ decision_tree start Substrate has base-sensitive functional groups? stille Consider Stille Coupling start->stille Yes suzuki_check Are organoboron reagents available and stable? start->suzuki_check No suzuki Favor Suzuki Coupling suzuki_check->suzuki Yes stille_alternative Consider Stille Coupling as an alternative suzuki_check->stille_alternative No

References

Safety Operating Guide

Safe Disposal of 6-Fluoropyridine-2-boronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 6-Fluoropyridine-2-boronic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for hazardous chemical waste and data from analogous compounds.

Core Safety and Hazard Information

All personnel handling this compound should be thoroughly familiar with its hazard profile. The following table summarizes key quantitative and qualitative safety data for fluorinated pyridine boronic acid derivatives.

Hazard Classification & DataDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed.[1][1]
Skin Corrosion/Irritation Causes skin irritation.[1][2][1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[1][3][1][3]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[1][2][4][1][2][4]
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[1][1]

Standard Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5] Adherence to institutional and local regulations is mandatory.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye Protection: Tight-sealing safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of as contaminated waste after handling.[3]

  • Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: All handling of the solid or its solutions should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] If a fume hood is not available or ventilation is inadequate, a particulate respirator conforming to EN 143 or equivalent standards is required.[2][3]

Step 2: Waste Segregation and Collection

Proper segregation is critical to ensure safe disposal.

Solid Waste (Pure Compound, Contaminated PPE, and Spill Debris):

  • Collect all solid this compound waste, including contaminated items like weigh boats, gloves, and absorbent materials from a spill cleanup.

  • Place the collected materials into a designated, sealable, and clearly labeled hazardous waste container.[4][5]

  • The label should include the chemical name ("this compound"), the hazard characteristics (e.g., "Toxic," "Irritant"), and the date of accumulation.

Liquid Waste (Solutions and Rinsates):

  • Collect all solutions containing this compound and any solvent used to rinse contaminated glassware in a separate, compatible, and labeled hazardous waste container.[5]

  • Do not mix with incompatible waste streams (e.g., strong oxidizers or acids).[4]

  • Ensure the container is tightly sealed to prevent the release of vapors.[2][4]

Empty Containers:

  • Empty containers that held this compound must be treated as hazardous waste.

  • Triple rinse the container with a suitable solvent (e.g., methanol or acetone).

  • Collect the rinsate as liquid hazardous waste.[6]

  • After rinsing, deface the original label and dispose of the container as directed by your institution's Environmental Health and Safety (EHS) office. Some institutions may require the container to be disposed of as hazardous waste, while others may allow for disposal in glassware waste after thorough cleaning.

Step 3: Storage and Final Disposal
  • Store the sealed hazardous waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[4]

  • Arrange for pickup and final disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][7] Follow all local, state, and federal regulations for the disposal of hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_type Waste Characterization cluster_disposal_paths Collection & Segregation cluster_final Final Disposal start Identify Waste Containing This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid container_waste Empty Container waste_type->container_waste Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Suitable Solvent container_waste->triple_rinse store Store Waste Securely in Secondary Containment collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per EHS Guidelines triple_rinse->dispose_container collect_rinsate->collect_liquid dispose_container->store contact_ehs Arrange for Disposal via Institutional EHS Office store->contact_ehs

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-Fluoropyridine-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and handling information for 6-Fluoropyridine-2-boronic acid based on data from structurally similar compounds, as a specific Safety Data Sheet (SDS) for this exact compound was not available. The provided guidance should be used in conjunction with standard laboratory safety practices and a thorough risk assessment before beginning any work.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict safety protocols to mitigate potential hazards. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment. The information is compiled from safety data sheets of analogous compounds, including 6-Fluoro-3-pyridinylboronic acid, 5-Fluoropyridine-3-boronic acid, and (6-chloro-2-fluoropyridin-3-yl)boronic acid.

Hazard Identification and Personal Protective Equipment

Based on related chemical data, this compound is expected to be harmful if swallowed, cause skin irritation, and result in serious eye irritation. It may also cause respiratory irritation, particularly if handled as a powder.[1] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.To avoid skin contact which can lead to irritation.[1][2][3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when dusts are generated to prevent respiratory tract irritation.[3]

Operational and Disposal Plans

Safe handling and disposal are critical to minimizing risk and environmental impact. The following step-by-step procedures should be followed.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is essential to control exposure and prevent the inhalation of dust or vapors.[3]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by covering the surface with an absorbent, disposable liner.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust. Use tools (spatulas, etc.) that minimize the generation of airborne particles.

  • In Solution: When working with the compound in solution, continue to work within the fume hood and wear appropriate PPE to protect against splashes.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2] Decontaminate all surfaces and equipment used.

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][2]

  • In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[1][2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1]

Disposal Plan:

  • All waste materials, including unused compounds, contaminated PPE, and cleaning materials, must be considered hazardous waste.

  • Dispose of waste in clearly labeled, sealed containers.

  • Waste disposal should be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains.[3]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound A Preparation - Don PPE - Prepare Fume Hood B Handling - Weighing - Transfer - Solution Prep A->B C Post-Handling - Decontamination - Hand Washing B->C E Emergency Response B->E D Waste Disposal - Collect Waste - Label & Seal Container - Professional Disposal C->D F First Aid - Eye Contact - Skin Contact - Inhalation - Ingestion E->F

Caption: Logical workflow for safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.